3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWUOQARPOYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355932 | |
| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890007-12-2 | |
| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines complete experimental protocols, and presents a thorough characterization of the target compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substituent at the 3-position of the pyrazole ring, in this case, the 4-methylphenyl (or p-tolyl) group, can significantly influence the biological profile of the molecule. The carboxylic acid moiety at the 5-position provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents.
Synthesis Pathway
The synthesis of this compound is achieved through a reliable three-step sequence, commencing with a Claisen condensation, followed by a cyclization reaction to form the pyrazole core, and culminating in the hydrolysis of the ester intermediate.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
Materials:
-
4-Methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
-
A solution of 4-methylacetophenone and diethyl oxalate in anhydrous ethanol is added dropwise to the sodium ethoxide solution with stirring.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and washed with diethyl ether to remove unreacted starting materials.
-
The aqueous layer is acidified with 10% HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield ethyl 2,4-dioxo-4-(p-tolyl)butanoate as a solid.
Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Materials:
-
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for 3-5 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The crude product is purified by recrystallization from ethanol to afford ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
Synthesis of this compound
Materials:
-
Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 10% aqueous solution
Procedure:
-
Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is suspended in a mixture of ethanol and aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 2-4 hours until the starting material is completely consumed (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.
-
The solution is acidified with 10% HCl to precipitate the carboxylic acid.
-
The white precipitate is filtered, washed thoroughly with water, and dried to yield this compound.
Characterization
The structure and purity of the synthesized this compound were confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 252-258 °C | [1] |
Spectroscopic Data
¹H NMR (DMSO-d₆, predicted):
-
δ ~13.0-14.0 ppm (s, 1H, COOH): The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift.
-
δ ~12.5-13.5 ppm (s, 1H, NH): The pyrazole N-H proton will also appear as a broad singlet in the downfield region.
-
δ ~7.7-7.9 ppm (d, 2H, Ar-H): A doublet corresponding to the two aromatic protons ortho to the pyrazole ring.
-
δ ~7.2-7.4 ppm (d, 2H, Ar-H): A doublet for the two aromatic protons meta to the pyrazole ring.
-
δ ~7.0-7.2 ppm (s, 1H, Pyrazole-H): A singlet for the proton at the C4 position of the pyrazole ring.
-
δ ~2.3-2.4 ppm (s, 3H, CH₃): A singlet for the methyl group protons on the phenyl ring.
¹³C NMR (DMSO-d₆, predicted):
-
δ ~162-165 ppm (C=O): The carbonyl carbon of the carboxylic acid.
-
δ ~145-150 ppm (Pyrazole C3): The carbon atom of the pyrazole ring attached to the tolyl group.
-
δ ~138-142 ppm (Pyrazole C5): The carbon atom of the pyrazole ring attached to the carboxylic acid group.
-
δ ~138-140 ppm (Aromatic C-CH₃): The quaternary carbon of the tolyl group attached to the methyl group.
-
δ ~129-130 ppm (Aromatic CH): The carbons of the tolyl group.
-
δ ~126-128 ppm (Aromatic C-pyrazole): The quaternary carbon of the tolyl group attached to the pyrazole ring.
-
δ ~105-110 ppm (Pyrazole C4): The CH carbon of the pyrazole ring.
-
δ ~21-22 ppm (CH₃): The methyl carbon of the tolyl group.
FT-IR (KBr, cm⁻¹, predicted):
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with N-H stretching.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
Mass Spectrometry (EI, predicted):
-
m/z 202 [M]⁺: Molecular ion peak.
-
m/z 185 [M-OH]⁺: Loss of a hydroxyl radical.
-
m/z 157 [M-COOH]⁺: Loss of the carboxylic acid group.
-
m/z 91 [C₇H₇]⁺: Tropylium ion, characteristic of a tolyl group.
Experimental Workflow Visualization
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide has detailed a practical and efficient method for the synthesis of this compound. The provided experimental protocols are based on established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. The characterization data, including physical properties and predicted spectroscopic features, will aid researchers in confirming the identity and purity of the synthesized compound. This versatile pyrazole derivative serves as a valuable starting material for the development of novel compounds with potential therapeutic applications.
References
The Rising Therapeutic Potential of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid have emerged as a promising class of therapeutic agents, exhibiting a diverse range of pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic aspects of these compounds, with a particular focus on their analgesic, anti-inflammatory, and anticancer properties. The information presented herein is curated to provide researchers and drug development professionals with a comprehensive understanding of the current landscape and future potential of this important chemical scaffold.
Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives
A key synthetic route to obtaining the title compounds involves a multi-step process commencing with the reaction of p-methylacetophenone and diethyl oxalate. The resulting diketoester is then cyclized with benzylhydrazine hydrochloride to yield the pyrazole ester. Subsequent hydrolysis of the ester furnishes the target carboxylic acid, which can be further derivatized to amides and other analogues.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of p-methylacetophenone and diethyl oxalate is added dropwise with stirring while maintaining the temperature below 30°C. The reaction mixture is stirred for an additional 6 hours at room temperature and then allowed to stand overnight. The resulting sodium salt is filtered, washed with diethyl ether, and then dissolved in water. The solution is acidified with dilute sulfuric acid to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of Ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate
A mixture of ethyl 2,4-dioxo-4-(p-tolyl)butanoate and benzylhydrazine hydrochloride in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole ester.
Step 3: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid
The ethyl 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol for 4 hours. The solvent is then evaporated under reduced pressure, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid. The product is filtered, washed with water, and recrystallized from an appropriate solvent.
Step 4: Synthesis of Carboxamide and Phenolic Ester Derivatives
The synthesized 1-benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can be converted to its acid chloride by reacting with thionyl chloride. The resulting acid chloride is then reacted with various substituted anilines or phenols in the presence of a base to yield the corresponding carboxamide or phenolic ester derivatives.
Biological Activities
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data on their analgesic, anti-inflammatory, and anticancer activities.
Analgesic Activity
The analgesic potential of these compounds has been evaluated using the p-benzoquinone-induced writhing test in mice. This model assesses the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by the injection of an irritant.
Table 1: Analgesic Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| 7a | 100 | 72.3 |
| 7c | 100 | 65.8 |
| 7e | 100 | 68.4 |
| 7f | 100 | 71.1 |
| 7i | 100 | 57.9 |
| 8a | 100 | 81.6 |
| 8b | 100 | 76.3 |
| 8f | 100 | 60.5 |
| 8g | 100 | 63.2 |
| Aspirin | 100 | 55.3 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. This assay measures the reduction in paw swelling after the injection of carrageenan, an inflammatory agent.
Table 2: Anti-inflammatory Activity of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| 7a | 100 | 52.4 |
| 7c | 100 | 45.2 |
| 7e | 100 | 47.6 |
| 7f | 100 | 50.0 |
| 8a | 100 | 57.1 |
| 8b | 100 | 54.8 |
| Indomethacin | 10 | 42.9 |
Anticancer Activity
The in vitro anticancer activity of these derivatives was evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability. The results are presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Anticancer Activity (IC50, µM) of 1-Benzyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid Derivatives
| Compound | HL-60 | HeLa | Raji | MCF-7 | MDA-MB-231 |
| 7a | 12.5 | 25.0 | 25.0 | 50.0 | >100 |
| 7d | 50.0 | >100 | >100 | >100 | >100 |
| 7j | 25.0 | 50.0 | 50.0 | >100 | >100 |
| 8a | 6.25 | 12.5 | 12.5 | 25.0 | 50.0 |
| 8b | 12.5 | 25.0 | 25.0 | 50.0 | >100 |
Experimental Protocols for Biological Assays
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key biological assays mentioned.
p-Benzoquinone-Induced Writhing Test (Analgesic Activity)
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Mice are divided into control and test groups. The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle. A standard analgesic drug (e.g., aspirin) is used as a positive control.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), p-benzoquinone solution (0.02% in distilled water) is injected intraperitoneally at a volume of 0.1 mL/10 g of body weight.
-
Observation: Immediately after the injection of p-benzoquinone, the number of abdominal constrictions (writhes) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
-
Animal Model: Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are housed in standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Grouping and Administration: Rats are divided into control, test, and standard groups. The test compounds and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
MTT Assay (Anticancer Activity)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for all derivatives are not fully elucidated, the biological activities of pyrazole derivatives often involve the modulation of key inflammatory and cell signaling pathways. For instance, the anti-inflammatory and analgesic effects are frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the biosynthesis of prostaglandins. The anticancer activity may involve various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent analgesic, anti-inflammatory, and anticancer activities. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds.
-
Mechanism of Action studies: To identify the specific molecular targets and signaling pathways involved in their biological effects.
-
In vivo efficacy and safety profiling: To evaluate the therapeutic potential of the most promising candidates in preclinical models.
-
Pharmacokinetic and ADME studies: To assess the drug-like properties of these derivatives.
By addressing these key areas, the full therapeutic potential of this compound derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.
The 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid scaffold, a promising core structure for the development of novel therapeutic agents. This document details its synthesis, biological activities, and potential applications in drug discovery, with a focus on its anti-inflammatory and anticancer properties.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The this compound scaffold, in particular, has emerged as a versatile platform for the design of potent and selective modulators of various biological targets. Its structural features, including the customizable phenyl ring and the carboxylic acid moiety, allow for fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction with hydrazine.
General Synthetic Scheme
Caption: General synthesis of the core scaffold.
Experimental Protocol: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
-
Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at room temperature. The reaction mixture is stirred for several hours. After completion of the reaction, the mixture is poured into ice-cold water and acidified to precipitate the intermediate, ethyl 2,4-dioxo-4-(p-tolyl)butanoate. The crude product is filtered, washed with water, and dried.
-
Step 2: Cyclization. The intermediate diketone is dissolved in ethanol, and a catalytic amount of glacial acetic acid is added, followed by the addition of hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the product, ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, crystallizes out. The solid is collected by filtration, washed with cold ethanol, and dried.
Experimental Protocol: Hydrolysis to this compound
-
The synthesized ethyl ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and maintained at this temperature for a few hours until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure, and the remaining aqueous solution is diluted with water.
-
The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
The resulting white solid is filtered, washed thoroughly with cold water, and dried to yield this compound.
Biological Activities and Structure-Activity Relationship (SAR)
Derivatives of the this compound scaffold have demonstrated significant potential as both anti-inflammatory and anticancer agents. The biological activity is largely influenced by the nature and position of substituents on the pyrazole and phenyl rings.
Anti-inflammatory Activity
The anti-inflammatory properties of this scaffold are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.
Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound ID | R1 (at N1) | R2 (at C5) | Target | IC50 (µM) | Reference |
| A1 | H | -CONHNH2 | 5-LOX | 80 | [1][2] |
| A2 | Phenyl | -COOH | COX-2 | 0.02 | [3] |
| A3 | 4-fluorophenyl | -COOH | COX-2 | 0.02-0.05 | [3] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
Substitution at N1: The presence of a substituted phenyl ring at the N1 position of the pyrazole core is often associated with enhanced COX-2 inhibitory activity. Electron-withdrawing groups on this phenyl ring can further increase potency.
-
Carboxylic Acid Moiety at C5: The carboxylic acid group at the C5 position is a key pharmacophoric feature for COX inhibition, mimicking the carboxylic acid of arachidonic acid. Conversion to an amide or hydrazide can shift the activity towards LOX inhibition.
-
Substitution at C3: The 4-methylphenyl group at the C3 position contributes to the overall lipophilicity and can be modified to optimize binding to the target enzyme's active site.
Anticancer Activity
The anticancer potential of this scaffold is linked to various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound ID | R1 (at N1) | R3 (at C3) | Cell Line | IC50 (µM) | Reference |
| B1 | 1-(2-hydroxy-3-aroxypropyl) | Aryl | A549 (Lung) | 26 | [4] |
| B2 | 1-arylmethyl | Aryl | Various | 49.85 | [4] |
| B3 | 1H-indole | - | HepG2 (Liver) | 0.71 | [4] |
| B4 | 1,3-diphenyl | - | A375 (Melanoma) | 4.2 | [4] |
| B5 | - | 3,5-diphenyl | CFPAC-1 (Pancreatic) | 61.7 | [5] |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at N1: Large, aromatic substituents at the N1 position have been shown to be crucial for potent anticancer activity. These groups can engage in hydrophobic and π-π stacking interactions within the binding sites of target proteins.
-
Substitution at C3: The nature of the aryl group at the C3 position significantly influences cytotoxicity. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties of the pyrazole core and affect target engagement.
-
Modifications at C5: Derivatization of the carboxylic acid at the C5 position into amides or hydrazides has yielded compounds with potent antiproliferative effects, suggesting that this position is amenable to extensive modification to explore different binding interactions.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles predicted spectroscopic data based on analogous structures, outlines a reliable synthetic protocol, and presents a relevant biological pathway to contextualize its potential applications. The information is structured to be a practical resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole derivatives.
Introduction
Pyrazole carboxylic acids are a significant class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1][2] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The compound this compound, featuring a tolyl substituent, is a promising candidate for further investigation and derivatization in drug discovery programs. A thorough understanding of its spectroscopic characteristics and synthetic pathways is crucial for its development and application.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental data for this compound, the following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives. These tables provide an expected range and pattern for the key spectral features.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| COOH | 13.0 - 14.0 | br s | - | Chemical shift is concentration and solvent dependent. |
| NH | 12.0 - 13.0 | br s | - | Exchangeable with D₂O. |
| Ar-H (ortho to pyrazole) | 7.70 - 7.80 | d | ~8.0 | |
| Ar-H (meta to pyrazole) | 7.20 - 7.30 | d | ~8.0 | |
| Pyrazole C4-H | 7.00 - 7.10 | s | - | |
| CH₃ | 2.30 - 2.40 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160.0 - 165.0 |
| Pyrazole C5 | 145.0 - 150.0 |
| Pyrazole C3 | 140.0 - 145.0 |
| Ar-C (ipso, attached to pyrazole) | 138.0 - 142.0 |
| Ar-C (para, with CH₃) | 135.0 - 140.0 |
| Ar-CH (meta) | 129.0 - 130.0 |
| Ar-CH (ortho) | 125.0 - 127.0 |
| Pyrazole C4 | 105.0 - 110.0 |
| CH₃ | 20.0 - 22.0 |
Predicted FT-IR Data
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3200 - 2500 | Broad |
| N-H (Pyrazole) | 3100 - 3200 | Medium |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N (Pyrazole Ring) | 1580 - 1620 | Medium |
| C=C (Aromatic Ring) | 1450 - 1600 | Medium-Strong |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 185 | [M - OH]⁺ |
| 157 | [M - COOH]⁺ |
| 115 | [C₉H₇]⁺ (Tolylacetylene fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following section details a plausible synthetic route for this compound, adapted from established methods for the synthesis of analogous pyrazole carboxylic acids.[5][6]
Synthesis of this compound
The synthesis is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate and subsequent oxidation.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 4-methylacetophenone and diethyl oxalate at 0-5 °C with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone intermediate.
-
Filter, wash with water, and dry the solid product. Recrystallize from a suitable solvent like ethanol to obtain pure ethyl 2,4-dioxo-4-(4-methylphenyl)butanoate.
Step 2: Synthesis of this compound
-
Dissolve the chalcone intermediate in ethanol and add hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and pour it into ice-cold water to precipitate the ethyl ester of the target compound.
-
Filter and wash the solid with water.
-
Hydrolyze the ester by refluxing with aqueous sodium hydroxide solution for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the final product, this compound.
-
Filter, wash thoroughly with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) for purification.
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR: Spectra should be recorded on a 400 MHz or higher field NMR spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR: The infrared spectrum should be recorded using a Fourier Transform Infrared spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer.
Biological Context: Inhibition of the COX-2 Signaling Pathway
Many pyrazole-containing compounds, most notably Celecoxib, are known to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][8] The COX-2 pathway is a critical mediator of inflammation and pain.[2][9] Understanding this pathway provides a biological rationale for the development of novel pyrazole-based anti-inflammatory agents.
The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins that mediate inflammatory responses, pain, and fever.[10][11] Selective inhibition of COX-2 by compounds such as this compound could potentially reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound. The predicted spectral data offer a benchmark for experimental characterization, and the detailed synthetic protocol provides a clear pathway for its preparation. The contextualization within the COX-2 signaling pathway highlights a key area for the potential therapeutic application of this and related pyrazole derivatives. This information is intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 6. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
physical and chemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. This pyrazole derivative is a versatile building block in medicinal chemistry and agrochemical research, showing promise as an intermediate in the synthesis of anti-inflammatory agents, analgesics, and herbicides.[1] This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its reactivity and potential biological significance.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 890007-12-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 252-258 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Predicted Solubility | Low solubility in water; Soluble in organic solvents like DMSO and DMF. | Predicted |
| Predicted pKa | ~4-5 (carboxylic acid proton) | Predicted |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data (Predicted)
While dedicated experimental spectra for this compound are not widely published, spectroscopic data can be predicted based on its structure and data from analogous compounds.
2.1. ¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in DMSO-d₆ would likely show the following signals:
-
A singlet for the pyrazole C4-H proton around 7.0-7.5 ppm.
-
A doublet for the two aromatic protons ortho to the methyl group on the phenyl ring around 7.3-7.5 ppm.
-
A doublet for the two aromatic protons meta to the methyl group on the phenyl ring around 7.7-7.9 ppm.
-
A singlet for the methyl group protons at approximately 2.3-2.4 ppm.
-
A broad singlet for the carboxylic acid proton above 12 ppm.
-
A broad singlet for the pyrazole N-H proton, which may be exchangeable with D₂O.
2.2. ¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would feature signals for the eleven carbon atoms, including:
-
The carboxylic acid carbonyl carbon around 160-165 ppm.
-
Carbons of the pyrazole ring between 110-150 ppm.
-
Carbons of the 4-methylphenyl ring between 125-140 ppm.
-
The methyl group carbon around 20-25 ppm.
2.3. FTIR Spectroscopy (Predicted)
The FTIR spectrum is expected to show characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹.
-
A C=O stretch from the carboxylic acid group around 1700-1725 cm⁻¹.
-
N-H stretching vibrations from the pyrazole ring around 3100-3300 cm⁻¹.
-
C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations from the aromatic and methyl groups around 2850-3100 cm⁻¹.
2.4. Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 202. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).
Experimental Protocols
3.1. Synthesis of this compound
A common and effective method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids is the cyclocondensation of a β-ketoester with hydrazine. A plausible synthetic route is outlined below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (Claisen Condensation)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 4'-methylacetophenone dropwise at room temperature.
-
Following the addition, add diethyl oxalate dropwise to the reaction mixture.
-
Stir the resulting mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-ketoester, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Cyclocondensation)
-
Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pyrazole ester.
Step 3: Synthesis of this compound (Ester Hydrolysis)
-
Dissolve the purified ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.
3.2. Characterization Methods
3.2.1. Melting Point Determination The melting point can be determined using a standard melting point apparatus.
3.2.2. High-Performance Liquid Chromatography (HPLC) Purity can be assessed using reverse-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.
3.2.3. Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra can be recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
FTIR: The FTIR spectrum can be obtained using a KBr pellet method.
-
Mass Spectrometry: Mass spectral data can be acquired using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Reactivity and Stability
The pyrazole ring is generally stable to oxidation.[2] The carboxylic acid group can undergo typical reactions such as esterification and amidation. The N-H proton of the pyrazole ring can be alkylated or acylated under appropriate basic conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Caption: Key chemical reactions of the title compound.
Biological Activity and Potential Applications
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] this compound, in particular, is a valuable intermediate for the synthesis of more complex bioactive molecules.[1]
5.1. Anti-inflammatory and Analgesic Potential
The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). This compound serves as a precursor for developing novel anti-inflammatory and analgesic agents.[1]
5.2. Agrochemical Applications
This pyrazole derivative has also shown potential in the development of herbicides and fungicides, contributing to crop protection.[1]
5.3. Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, pyrazole-containing compounds are known to interact with various biological targets. For instance, some pyrazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are crucial in inflammatory and cell signaling pathways. Further research is needed to determine the specific molecular targets of this compound and its derivatives.
Caption: Potential mechanism of action for the title compound.
Conclusion
This compound is a compound of significant interest with a wide array of potential applications in drug discovery and agrochemical development. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers in these fields. Further investigation into its biological mechanisms of action will be crucial for realizing its full therapeutic and commercial potential.
References
The Structure-Activity Relationship of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid core. This scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating significant potential as both a potent anti-inflammatory agent and a herbicide. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.
Core Biological Activities: Dual Potential in Inflammation and Agriculture
Analogs of this compound have primarily been investigated for two distinct biological activities:
-
Anti-inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition: A significant body of research has focused on the development of diarylpyrazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). This enzyme is a key mediator of inflammation and pain. The 4-(4-methylphenyl) substituent on the pyrazole ring is a critical feature in several potent and selective COX-2 inhibitors, including the well-known anti-inflammatory drug Celecoxib.[1][2]
-
Herbicidal Activity via Protoporphyrinogen Oxidase (PPO) Inhibition: In the field of agrochemicals, pyrazole derivatives have been explored as inhibitors of protoporphyrinogen oxidase (PPO). This enzyme is essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid cell death and herbicidal effects.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for key analogs, highlighting the impact of structural modifications on their biological activities.
Anti-inflammatory Activity: COX-2 Inhibition
The data presented below is based on the seminal work that led to the discovery of Celecoxib, a selective COX-2 inhibitor. The core structure is a 1,5-diarylpyrazole, which is a tautomeric form of the 3,5-diarylpyrazole scaffold. For the purpose of this guide, the structure has been oriented to align with the user's query, with the 4-methylphenyl group at the 3-position of the pyrazole ring.
Table 1: SAR of 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole Analogs as COX-2 Inhibitors [1][2]
| Compound ID | R1 (at C5) | R2 (on Phenyl at N1) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | -H | -SO2NH2 | >100 | 0.34 | >294 |
| 1b | -CF3 | -SO2NH2 | 15 | 0.04 | 375 |
| 1c | -CF3 | -SO2Me | 50 | 0.08 | 625 |
| 1d | -Br | -SO2NH2 | 2.7 | 0.05 | 54 |
| 1e | -Cl | -SO2NH2 | 1.8 | 0.03 | 60 |
| Celecoxib (1b) | -CF3 | -SO2NH2 | 15 | 0.04 | 375 |
SAR Summary for COX-2 Inhibition:
-
Substitution at C5: The presence of a small, electron-withdrawing group at the 5-position of the pyrazole ring, such as a trifluoromethyl (-CF3) group, is crucial for high COX-2 inhibitory potency and selectivity.
-
Substitution on the N1-Phenyl Ring: A sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is essential for potent and selective COX-2 inhibition. This group is thought to interact with a specific side pocket in the COX-2 enzyme active site.[1][2]
-
The 3-(4-Methylphenyl) Group: The tolyl group at the 3-position appears to be well-tolerated and contributes to the overall binding affinity of the molecule within the COX-2 active site.
Herbicidal Activity: PPO Inhibition
General SAR for Pyrazole-based PPO Inhibitors:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence herbicidal activity. Electron-withdrawing groups are often favored.
-
Aryl Substituents: The substitution pattern on the aryl rings is critical. Halogen substituents on the phenyl rings often enhance herbicidal potency.
-
Carboxylic Acid/Ester Moiety: The carboxylic acid or its ester form at the 5-position is a common feature in many PPO-inhibiting herbicides and is important for binding to the enzyme's active site.
Experimental Protocols
Synthesis of 3-(4-Methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole (Celecoxib Analog)
This protocol is adapted from the synthesis of Celecoxib and related analogs.[1][2]
General Procedure:
-
Condensation to form the diketone: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium methoxide) to yield the corresponding 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione).
-
Cyclization with hydrazine: The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) under reflux to yield the pyrazole core. The reaction typically proceeds via a condensation-cyclization mechanism.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford the final 3-(4-methylphenyl)-1-(4-sulfamoylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Experimental Workflow:
Caption: Synthetic route for a Celecoxib analog.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.[1][2]
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Arachidonic acid (substrate).
-
Test compounds dissolved in DMSO.
-
A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA or radioimmunoassay).
-
96-well plates.
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer and the diluted enzyme. b. Add the diluted test compound or vehicle (DMSO) to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., a strong acid).
-
Quantification of PGE2: Measure the amount of PGE2 produced in each well using a validated method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Signaling Pathways
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of the this compound analogs are primarily mediated through the inhibition of the COX-2 enzyme. The following diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.
Caption: The Cyclooxygenase (COX) signaling pathway.
Protoporphyrinogen Oxidase (PPO) Signaling Pathway in Plants
The herbicidal activity of certain pyrazole derivatives is attributed to the inhibition of the PPO enzyme in the tetrapyrrole biosynthesis pathway in plants. This pathway is essential for the production of chlorophyll and heme.
Caption: The Protoporphyrinogen Oxidase (PPO) pathway in plants.
Conclusion
The this compound scaffold represents a versatile and highly valuable core for the development of both anti-inflammatory drugs and herbicides. The structure-activity relationship studies have clearly demonstrated that specific substitutions on the pyrazole ring and its aryl appendages are critical for achieving high potency and selectivity for their respective targets, COX-2 and PPO. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising class of compounds, enabling the design and synthesis of novel analogs with enhanced efficacy and safety profiles.
References
The Core Mechanism of Action of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, also known as 5-(p-tolyl)-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound belonging to the pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. Pyrazole derivatives have been extensively investigated for their anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its established role as a carbonic anhydrase inhibitor and exploring other potential mechanisms implicated by the activities of its close structural analogs.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary and most clearly elucidated mechanism of action for this compound is its selective inhibition of specific isoforms of the zinc-containing metalloenzymes, carbonic anhydrases (CAs).
Signaling Pathway Diagram: Carbonic Anhydrase Catalyzed Reaction
Caption: Inhibition of the carbonic anhydrase-catalyzed hydration of carbon dioxide.
Studies have demonstrated that this compound is a potent inhibitor of the tumor-associated human carbonic anhydrase isoforms IX and XII, while showing weaker inhibition against the ubiquitous cytosolic isoforms CA I and II. This selectivity is crucial for potential therapeutic applications, as CA IX and XII are overexpressed in many types of hypoxic tumors and are involved in pH regulation of the tumor microenvironment, contributing to cancer cell survival and proliferation.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity of this compound against various human carbonic anhydrase isoforms is summarized in the table below.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) in µM |
| This compound | hCA I | > 50 |
| hCA II | 48.3 | |
| hCA IX | 4.7 | |
| hCA XII | 4.2 |
Data sourced from a study on 5-aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency of this compound against different carbonic anhydrase isoforms.
Methodology: A stopped-flow instrument is used to measure the CA-catalyzed CO₂ hydration activity.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (test compound)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the test compound in appropriate solvents.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer and the test compound at various concentrations. The other syringe contains the CO₂-saturated water and the pH indicator.
-
Reaction Initiation: The two solutions are rapidly mixed, initiating the hydration of CO₂ catalyzed by the CA enzyme.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Plausible Mechanisms of Action: Insights from Structural Analogs
While carbonic anhydrase inhibition is a well-defined mechanism for this compound, the broader pyrazole scaffold is associated with other significant biological activities, particularly in the realms of inflammation and cancer. The following sections detail plausible mechanisms of action based on studies of structurally related pyrazole derivatives. It is important to note that these activities have not been definitively confirmed for this compound itself but represent strong possibilities based on the shared chemical architecture.
Anti-Inflammatory Activity
Potential Signaling Pathway Diagram: Inhibition of Prostaglandin Biosynthesis
Caption: Potential inhibition of COX-2 by pyrazole derivatives.
Many pyrazole-containing compounds are known to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.
Objective: To determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.
Methodology: A common method is the colorimetric or fluorometric measurement of prostaglandin production.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Test compound (e.g., a pyrazole derivative)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric probe
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzymes, test compound, arachidonic acid, and other reagents in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the enzyme, cofactor, and the test compound at various concentrations.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specific incubation period, add the probe. The intensity of the color or fluorescence is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer activities in various cancer cell lines. The proposed mechanisms underlying this cytotoxicity include the induction of apoptosis and cell cycle arrest.
Logical Relationship Diagram: Proposed Anticancer Mechanisms
potential therapeutic targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives
Introduction
This compound is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While the compound itself is not typically the active pharmaceutical ingredient, its structural motif is integral to the synthesis of a variety of derivatives with significant therapeutic potential. These derivatives have been investigated for a range of biological activities, primarily targeting enzymes and receptors involved in inflammation and cancer signaling pathways. This guide provides a detailed overview of the key therapeutic targets of molecules derived from this pyrazole carboxylic acid, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Key Therapeutic Targets and Mechanisms of Action
Research has predominantly focused on the derivatization of the carboxylic acid group to produce amides and other analogues. These modifications have yielded potent inhibitors of several key enzymes, most notably Cyclooxygenase-2 (COX-2) and Tyrosine Kinases.
Cyclooxygenase-2 (COX-2)
A primary and well-established target for derivatives of this compound is the COX-2 enzyme. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-phenylsulfonamide derivatives | N-(4-Sulfamoylphenyl) derivative | COX-2 | 0.25 | >400 | |
| N-Aryl amide derivatives | N-(4-Methoxyphenyl) amide | COX-2 | 0.52 | 192 | |
| Celecoxib Analogue | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 0.005 | >1000 |
A common method to determine the COX-inhibitory activity and selectivity of these compounds is the in vitro enzyme immunoassay (EIA).
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation : The test compound (at various concentrations) is pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination : The reaction is allowed to proceed for a short duration (e.g., 2 minutes) at 37°C and then terminated by the addition of a strong acid (e.g., HCl).
-
Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay kit.
-
Data Analysis : The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The selectivity index is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.
Tyrosine Kinases
Certain amide derivatives of this compound have shown inhibitory activity against various tyrosine kinases. These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development.
| Compound Class | Specific Derivative Example | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-amide conjugates | N-(3-chloro-4-fluorophenyl) derivative | VEGFR-2 | 80 | |
| Pyrazole-urea hybrids | 1-(4-chlorophenyl)-3-(...) derivative | c-Met | 150 | |
| Fused Pyrazole Systems | Pyrrolo[3,2-d]pyrazole derivative | Src | 45 |
The LanthaScreen™ Eu Kinase Binding Assay is a high-throughput method used to measure inhibitor binding to the ATP site of a kinase.
-
Reagents : The assay uses a europium (Eu)-labeled anti-tag antibody, a biotinylated kinase, and a fluorescent ATP-competitive tracer (kinase inhibitor).
-
Assay Principle : In the absence of a test compound, the tracer binds to the kinase, bringing the Eu-labeled antibody and the tracer into close proximity. Excitation of the europium results in Förster Resonance Energy Transfer (FRET) to the tracer, which then emits light at a specific wavelength.
-
Inhibition : A test compound that binds to the kinase's ATP site displaces the tracer, disrupting FRET and causing a decrease in the emission signal.
-
Procedure :
-
The test compound is serially diluted in a buffer solution.
-
The kinase, Eu-labeled antibody, and tracer are added to the wells of a microplate.
-
The test compound dilutions are added to the wells.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
-
Detection : The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis : The decrease in the FRET signal is proportional to the binding of the test compound. IC50 values are determined by plotting the assay signal against the compound concentration.
Caption: A generalized workflow for determining kinase inhibition using a TR-FRET assay.
Conclusion
This compound is a valuable starting material for the development of potent and selective inhibitors of key therapeutic targets. Its derivatives have demonstrated significant activity against COX-2, an important mediator of inflammation, and various tyrosine kinases implicated in cancer progression. The pyrazole scaffold provides a rigid and versatile framework that can be chemically modified to optimize binding affinity and selectivity for these targets. Further exploration of this chemical space is likely to yield novel drug candidates for the treatment of inflammatory disorders and neoplastic diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the discovery and development of drugs based on this privileged scaffold.
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrazole-Based Bioactive Molecules
For Immediate Release
In the dynamic landscape of medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological evaluation, and mechanisms of action of recently discovered pyrazole-based bioactive molecules. This document provides a granular look at the experimental protocols and quantitative data that underscore the potential of these compounds, particularly in the realm of oncology.
Core Synthesis and Biological Evaluation
The structural versatility of the pyrazole ring allows for a multitude of chemical modifications, leading to a diverse array of bioactive compounds.[1][2][3] The synthesis of these molecules often involves established chemical reactions, tailored to introduce specific functional groups that enhance their therapeutic properties. A significant focus of recent research has been on the development of pyrazole derivatives as potent inhibitors of key signaling pathways implicated in cancer progression.[4][5][6][7][8]
Table 1: Cytotoxicity of Novel Pyrazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | K562 (Leukemia) | 0.021 | [9] |
| A549 (Lung) | 0.69 | [9] | |
| 6b | HNO-97 (Oral) | 10 | [1] |
| 6d | HNO-97 (Oral) | 10.56 | [1] |
| C5 | MCF-7 (Breast) | 0.08 | [10] |
| Compound 2 | MCF-7 (Breast) | 6.57 | [5] |
| HepG2 (Liver) | 8.86 | [5] | |
| Compound 8 | MCF-7 (Breast) | 8.08 | [5] |
| Compound 3i | PC-3 (Prostate) | 1.24 | [7][11] |
| Compound 12d | A2780 (Ovarian) | Not specified, but active | [12] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| C5 | EGFR | 0.07 | [10] |
| Compound 3 | EGFR (wild-type) | 0.06 | [8] |
| Compound 9 | VEGFR-2 | 0.22 | [8] |
| Compound 3i | VEGFR-2 | 0.00893 | [7][11] |
| Compound 6b | VEGFR-2 | 0.2 | [6] |
| Compound 6b | CDK-2 | 0.458 | [6] |
| 5b | Tubulin Polymerization | 7.30 | [9] |
Experimental Protocols
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (A Key Intermediate)
This protocol describes the Vilsmeier-Haack reaction for the synthesis of a common pyrazole aldehyde intermediate.[2]
-
Preparation of the Vilsmeier-Haack Reagent: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 2 mL) to anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask cooled in an ice bath, with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C.
-
Reaction with Phenylhydrazone: To the prepared Vilsmeier-Haack reagent, add a solution of acetophenone phenylhydrazone (1 mmol) in DMF (5 mL) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the cooled reaction mixture into crushed ice with constant stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[2][13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, K562) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.[4][14][15][16][17]
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[4][15]
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.[4]
-
Compound Addition: Add the test pyrazole compounds at various concentrations to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).[4]
-
Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[4]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[4][18]
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.[4][15]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the intricate processes involved in the discovery and mechanism of action of these novel pyrazole-based molecules, the following diagrams have been generated using the DOT language.
Conclusion
The exploration of novel pyrazole-based bioactive molecules represents a highly promising frontier in drug discovery. The inherent versatility of the pyrazole scaffold, coupled with rational drug design strategies, has led to the identification of potent inhibitors of critical cellular pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to build upon these findings and accelerate the development of the next generation of pyrazole-based therapeutics. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for innovative treatments for a range of human diseases.
References
- 1. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. promega.com [promega.com]
In Silico Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid: A Technical Guide to Modeling Interactions with Cyclooxygenase-2
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed in silico modeling workflow to investigate the interactions of the compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with a key biological target. Drawing upon the known anti-inflammatory properties of many pyrazole derivatives, this document outlines a virtual screening and molecular dynamics simulation study targeting Cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.
Introduction to this compound and its Therapeutic Potential
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The structural motif of a pyrazole ring is found in several commercially available drugs. Given the established role of pyrazole scaffolds in modulating key biological pathways, in silico modeling presents a powerful, cost-effective, and time-efficient approach to elucidate the potential mechanism of action of novel derivatives like this compound and to guide further drug discovery efforts.
Target Selection: Cyclooxygenase-2 (COX-2)
Many pyrazole-containing compounds have been identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The structural similarities of this compound to known COX-2 inhibitors make this enzyme a prime target for a hypothetical in silico investigation.
Proposed In Silico Modeling Workflow
The following sections detail a proposed computational workflow to predict and analyze the binding of this compound to the active site of human COX-2.
Experimental Protocols
Protein Structure Retrieval: The three-dimensional crystal structure of human COX-2 in complex with a pyrazole-based inhibitor (e.g., Celecoxib) will be retrieved from the Protein Data Bank (PDB). An exemplary PDB entry is 3LN1.[4][5]
Receptor Preparation: The downloaded PDB file will be prepared using a molecular modeling software package such as AutoDock Tools or Maestro (Schrödinger). This process involves:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of partial charges to all atoms (e.g., Gasteiger charges).
-
Definition of the binding site grid box around the active site occupied by the co-crystallized inhibitor.
Ligand Preparation: The 2D structure of this compound will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure. The ligand will then be prepared by:
-
Generating a low-energy 3D conformation.
-
Assigning appropriate atom types and partial charges.
-
Defining rotatable bonds.
Molecular docking simulations will be performed to predict the preferred binding orientation and affinity of this compound within the COX-2 active site.
Docking Protocol: A widely used docking program such as AutoDock Vina will be employed. The Lamarckian Genetic Algorithm is a common choice for conformational searching. A typical docking protocol would involve:
-
Number of runs: 10-100 independent docking runs.
-
Population size: 150-200.
-
Maximum number of evaluations: 2,500,000.
-
Grid box dimensions: A 60 x 60 x 60 Å grid box centered on the active site.
The results will be clustered based on root-mean-square deviation (RMSD), and the lowest energy conformation in the most populated cluster will be selected for further analysis.
To assess the stability of the predicted protein-ligand complex and to gain insights into its dynamic behavior, all-atom MD simulations will be performed using software like GROMACS or AMBER.
MD Simulation Protocol:
-
The docked complex will be solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.
-
The system will be energy-minimized to remove steric clashes.
-
A short period of position-restrained MD simulation (e.g., 1 ns) will be performed to equilibrate the system, first under an NVT (constant number of particles, volume, and temperature) ensemble and then under an NPT (constant number of particles, pressure, and temperature) ensemble.
-
A production MD simulation of at least 100 ns will be run without restraints.
Trajectory analysis will include the calculation of RMSD of the protein backbone and the ligand to assess conformational stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods will be used to estimate the binding free energy of the ligand to the protein.
MM-PBSA/GBSA Protocol: Snapshots from the stable portion of the MD trajectory will be used to calculate the binding free energy using the following equation:
ΔG_binding = G_complex - (G_receptor + G_ligand)
Where each free energy term is calculated as:
G_x = E_MM + G_solvation - TS
-
E_MM: Molecular mechanics energy (bonded and non-bonded interactions).
-
G_solvation: Solvation free energy (polar and non-polar contributions).
-
-TS: Entropic contribution (often estimated or compared relatively).
To evaluate the drug-likeness and potential pharmacokinetic properties of this compound, in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions will be performed using online tools or specialized software.
ADMET Prediction Protocol: The SMILES string of the compound will be submitted to a web server like SwissADME or pkCSM. The predicted parameters will include:
-
Physicochemical properties (logP, molecular weight, etc.).
-
Lipinski's rule of five compliance.
-
Pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability).
-
Potential toxicity (e.g., AMES toxicity, hepatotoxicity).
Data Presentation
All quantitative data from the proposed in silico study will be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinity and Interactions with COX-2
| Ligand | Docking Score (kcal/mol) | Estimated Binding Free Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | -30.2 | Arg120, Tyr355, Ser530 |
| Celecoxib (Reference) | -10.2 | -45.7 | Arg120, Tyr355, His90, Arg513 |
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 202.21 g/mol | < 500 g/mol |
| LogP | 2.5 | < 5 |
| H-bond Donors | 2 | < 5 |
| H-bond Acceptors | 3 | < 10 |
| Lipinski's Rule of Five | Yes | Yes/No |
| GI Absorption | High | High/Low |
| BBB Permeant | No | Yes/No |
| AMES Toxicity | Non-toxic | Toxic/Non-toxic |
Visualization of Key Interactions and Pathways
Conclusion
This technical guide outlines a comprehensive in silico strategy to investigate the potential of this compound as a selective COX-2 inhibitor. The proposed workflow, encompassing molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET prediction, provides a robust framework for elucidating the molecular basis of its potential anti-inflammatory activity. The findings from such a study would be invaluable for guiding the synthesis of more potent and selective analogs and for prioritizing candidates for further experimental validation.
References
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
INTRODUCTION:
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. As a key intermediate in the synthesis of bioactive molecules, its purity is paramount for reliable downstream applications.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The method is designed to provide high resolution and purity, suitable for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the development of an effective purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 252-258 °C | [1] |
| Purity (typical) | ≥ 98% (by HPLC) | [1] |
HPLC Purification Method
The developed method utilizes reversed-phase chromatography, which is well-suited for the separation of moderately polar organic compounds like aromatic carboxylic acids.[2][3] The key to achieving good peak shape and retention for acidic compounds is the acidification of the mobile phase.[4][5] This suppresses the ionization of the carboxylic acid functional group, leading to increased hydrophobicity and interaction with the non-polar stationary phase.[3][5]
A C18 column is employed as the stationary phase, providing excellent retention for the aromatic pyrazole derivative.[2][6] The mobile phase consists of a gradient of acetonitrile and water, with a small amount of trifluoroacetic acid (TFA) as a modifier to control the pH and improve peak symmetry.
Experimental Protocol
1. Materials and Reagents:
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Dimethyl sulfoxide (DMSO, for sample preparation if needed)
2. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude this compound.
-
Dissolve the sample in 10 mL of methanol. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
The following table summarizes the optimized HPLC conditions for the purification of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Post-Purification Processing:
-
Collect the fractions corresponding to the main peak.
-
Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the purified compound.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the HPLC purification process.
Logical Relationship of Method Parameters
The selection of HPLC parameters is based on the chemical properties of the analyte. The following diagram illustrates the logical connections between the compound's characteristics and the chosen experimental conditions.
Caption: The relationship between analyte properties and the chosen HPLC conditions.
Conclusion
The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column with an acidified acetonitrile/water gradient ensures high resolution and symmetrical peak shapes. This protocol is a valuable tool for researchers requiring a high-purity compound for their studies in drug discovery and development. The method is also scalable for preparative separations with appropriate adjustments to the column dimensions and flow rate.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: NMR and Mass Spectrometry Characterization of Pyrazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. Accurate structural characterization is fundamental to understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the unambiguous elucidation of these molecules. This document provides detailed application notes and experimental protocols for the characterization of pyrazole carboxylic acids using ¹H NMR, ¹³C NMR, 2D NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Structural Elucidation by NMR
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For pyrazole carboxylic acids, NMR is used to determine the substitution pattern on the pyrazole ring, confirm the presence of the carboxylic acid group, and assign the chemical structure.
-
¹H NMR Spectroscopy: Proton NMR spectra reveal the number of different types of protons, their electronic environment, and their connectivity. The carboxylic acid proton (–COOH) is highly diagnostic, appearing as a very broad singlet at a downfield chemical shift (typically 10-13 ppm). Protons on the pyrazole ring have characteristic chemical shifts that are influenced by the position of the carboxylic acid and other substituents.
-
¹³C NMR Spectroscopy: Carbon NMR provides information on the number and type of carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed in the 160-185 ppm region. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct and aid in confirming the substitution pattern.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): For complex substitution patterns or unambiguous assignment, 2D NMR techniques are essential.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds (³JHH), helping to map out proton-proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule and confirming the position of substituents that lack protons, such as the carboxylic acid group.
-
Data Presentation: Typical NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for pyrazole carboxylic acids dissolved in DMSO-d₆. Note that these values can vary based on substitution and solvent.
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges
| Proton Type | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.5 | Broad Singlet | Position is concentration and solvent dependent. May exchange with D₂O. |
| Pyrazole N-H | 12.0 - 14.0 | Broad Singlet | Often broad and may not be observed due to exchange. |
| Pyrazole C-H | 6.0 - 8.5 | Singlet, Doublet | Exact position depends on substituents and isomerism. |
| Substituent Protons | 0.5 - 8.0 | Varies | Dependent on the specific alkyl or aryl substituents. |
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges
| Carbon Type | Chemical Shift (ppm) | Notes |
|---|---|---|
| Carboxylic Acid (-C OOH) | 160 - 185 | Position is relatively insensitive to substitution on the ring. |
| Pyrazole C3/C5 | 130 - 160 | Chemical shifts are sensitive to the position of substituents. |
| Pyrazole C4 | 100 - 120 | Typically the most upfield of the pyrazole ring carbons. |
| Substituent Carbons | 10 - 150 | Dependent on the specific alkyl or aryl substituents. |
Protocol: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample and acquiring standard 1D and 2D NMR spectra.
1. Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the pyrazole carboxylic acid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Select Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate the vial to ensure the sample is completely dissolved.
-
Filter Sample: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube. Solid particles can severely degrade the spectral quality.
-
Add Internal Standard (Optional): If quantitative analysis or a precise chemical shift reference is needed, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS).
-
Cap and Label: Cap the NMR tube securely and label it clearly.
2. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard 1D proton experiment.
-
Set appropriate parameters (e.g., spectral width, number of scans, relaxation delay).
-
Acquire the spectrum. A few scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Load a standard 1D proton-decoupled carbon experiment (e.g., zgpg30).
-
Set parameters. A longer acquisition time (more scans) will be needed compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (as needed):
-
Load standard pulse sequences for COSY, HSQC, and HMBC experiments.
-
Use default parameter sets and adjust the spectral widths (F1 and F2) to encompass all relevant signals.
-
Acquire the 2D spectra. These experiments will require longer acquisition times than 1D spectra.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to all acquired spectra.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of pyrazole carboxylic acids.
Part 2: Mass Spectrometry (MS)
Application Note: Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For pyrazole carboxylic acids, which are polar and often non-volatile, Electrospray Ionization (ESI) is the preferred ionization method.
-
Molecular Weight Determination: ESI-MS provides a precise molecular weight for the analyte. In negative ion mode ([M-H]⁻), the carboxylic acid is readily deprotonated, typically yielding an intense signal corresponding to the molecular weight minus one. In positive ion mode ([M+H]⁺), protonation usually occurs on one of the pyrazole nitrogen atoms. Adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺) are also commonly observed.
-
Structural Confirmation via Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (e.g., [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for pyrazole carboxylic acids include:
-
Loss of CO₂ (44 Da): A characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide from the [M-H]⁻ ion.
-
Loss of H₂O (18 Da): Loss of water can occur from the [M+H]⁺ ion.
-
Ring Cleavage: The pyrazole ring can fragment through the expulsion of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).
-
Data Presentation: Common MS Observations
Table 3: Common Ions Observed in ESI-MS
| Ion Type | Mode | m/z Value | Notes |
|---|---|---|---|
| [M-H]⁻ | Negative | MW - 1 | Often the base peak due to the acidic proton. |
| [M+H]⁺ | Positive | MW + 1 | Protonation on a pyrazole nitrogen. |
| [M+Na]⁺ | Positive | MW + 23 | Common sodium adduct. |
| [M+K]⁺ | Positive | MW + 39 | Common potassium adduct. |
| [M-H+2Na]⁺ | Positive | MW + 45 | Can be observed for carboxylic acids. |
Table 4: Characteristic Mass Spectrometry Fragmentation
| Precursor Ion | Fragmentation | Neutral Loss (Da) | Typical Fragment |
|---|---|---|---|
| [M-H]⁻ | Decarboxylation | 44 (CO₂) | [M-H-CO₂]⁻ |
| [M+H]⁺ | Loss of water | 18 (H₂O) | [M+H-H₂O]⁺ |
| [M+H]⁺ | Loss of formic acid | 46 (HCOOH) | [M+H-HCOOH]⁺ |
| Pyrazole Ring | Loss of hydrogen cyanide | 27 (HCN) | Varies |
| Pyrazole Ring | Loss of nitrogen gas | 28 (N₂) | Varies |
Protocol: LC-MS Sample Preparation and Data Acquisition
This protocol is for the analysis of pyrazole carboxylic acids using Liquid Chromatography coupled with ESI-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Prepare Stock Solution: Weigh ~1 mg of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to make a stock solution of ~1 mg/mL.
-
Dilute Sample: Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid or ammonium acetate) to a final concentration of 1-50 µg/mL. Formic acid aids protonation for positive mode, while a neutral or slightly basic mobile phase is better for negative mode.
-
Filter Sample: Filter the final diluted sample through a 0.2 µm syringe filter into an autosampler vial to prevent clogging of the LC system.
-
Avoid Contaminants: Ensure all solvents are LC-MS grade. Avoid non-volatile salts (e.g., phosphates, sulfates) and detergents, as they can suppress the ESI signal and contaminate the instrument.
2. LC-MS Data Acquisition
-
LC Method:
-
Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions.
-
Inject 1-10 µL of the prepared sample.
-
Run a gradient elution, typically starting with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
-
MS Method (Full Scan):
-
Set the ESI source to either positive or negative ion mode. It is often beneficial to run the sample in both modes.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-1000).
-
-
MS/MS Method (Tandem MS):
-
Set up a data-dependent acquisition (DDA) method or a targeted MS/MS experiment.
-
In the DDA method, the instrument will automatically select the most intense ions from the full scan spectrum for fragmentation.
-
Apply a collision energy (typically 10-40 eV) in the collision cell (using argon or nitrogen as the collision gas) to induce fragmentation.
-
Acquire the fragment ion spectra.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the molecular ion to confirm its presence and retention time.
-
Analyze the full scan mass spectrum to identify the molecular ion ([M-H]⁻ or [M+H]⁺) and any adducts.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.
-
Visualization: Mass Spectrometry Experimental Workflow
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their anti-inflammatory properties.[1][2] The therapeutic effects of many pyrazole-based anti-inflammatory agents, including the well-known drug Celecoxib, are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of pro-inflammatory prostaglandins.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]
Beyond COX inhibition, the anti-inflammatory potential of pyrazole derivatives can be further characterized by evaluating their effects on other key inflammatory mediators and pathways. These include the lipoxygenase (LOX) pathway, the production of nitric oxide (NO), and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8][9] This document provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the anti-inflammatory activity of novel pyrazole derivatives.
Key Anti-inflammatory Pathways and Drug Targets
The inflammatory response is a complex biological process involving various signaling pathways. Pyrazole derivatives can modulate these pathways at different points.
Caption: Key inflammatory pathways and targets for pyrazole derivatives.
Data Presentation: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
The following tables summarize representative quantitative data for known pyrazole derivatives and other reference compounds in key anti-inflammatory assays.
Table 1: Cyclooxygenase (COX) Inhibition Assay Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | >10 | 0.04 | >250 | [10] |
| Phenylbutazone | 10.2 | 2.4 | 4.25 | [7] |
| SC-558 | >100 | 0.051 | >1960 | [10] |
| Compound 3b | 875.9 | 39.43 | 22.21 | [10] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [11] |
| Compound 5s | 183.11 | 2.51 | 72.95 | [11] |
Table 2: Lipoxygenase (LOX), Nitric Oxide (NO), and Cytokine Inhibition Data
| Compound | Assay Type | Cell Line / Enzyme Source | IC₅₀ (µM) or % Inhibition | Reference |
| Pyrazole-Thiazole Hybrid | 5-LOX Inhibition | - | 0.12 | [9] |
| Compound 2g | Lipoxygenase Inhibition | Soybean Lipoxygenase | 80 | [8] |
| 3,5-diarylpyrazole | IL-6 Inhibition | LPS-stimulated RAW 264.7 | 42% at 10 µM | [12] |
| Epimuqubilin A | NO Production Inhibition | LPS-stimulated RAW 264.7 | 16.6 µg/mL | [13] |
| Pyrazole Derivative 6c | NF-κB Inhibition | LPS-stimulated RAW 264.7 | Potent Inhibition | [14] |
Experimental Protocols
The following section provides detailed methodologies for the key in vitro assays.
Caption: General workflow for in vitro anti-inflammatory screening.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of pyrazole derivatives to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe
-
Test pyrazole derivatives dissolved in DMSO
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate (black, clear bottom)
-
Plate reader (fluorescence or colorimetric)
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.[7]
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyrazole derivatives in DMSO.
-
Assay Reaction Setup: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.[7] b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a vehicle control and wells with a known inhibitor as a positive control.[7] c. Add the diluted COX-1 or COX-2 enzyme to the appropriate wells. d. Incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[7]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[7]
-
Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. Take readings kinetically over a period of 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Lipoxygenase (LOX) Inhibition Assay
This assay measures the inhibition of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.
Materials:
-
Lipoxygenase (e.g., from soybean)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test pyrazole derivatives dissolved in DMSO
-
Known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Reagent Preparation: a. Prepare the borate buffer. b. Prepare the substrate solution (e.g., 250 µM linoleic acid in borate buffer).[15][16] c. Prepare the enzyme solution (e.g., 10,000 U/mL in borate buffer, kept on ice).[15][16] d. Dissolve the test compounds and NDGA in DMSO.
-
Assay Procedure: a. In a quartz cuvette, mix the enzyme solution with the borate buffer. b. Add the test compound solution (or DMSO for control) to the cuvette and incubate for 3-5 minutes at room temperature.[17] c. Initiate the reaction by adding the substrate solution to the cuvette and mix quickly. d. Immediately measure the increase in absorbance at 234 nm for 3-5 minutes.[15][17] This absorbance corresponds to the formation of the conjugated diene hydroperoxide product.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percent inhibition for each test compound concentration relative to the DMSO control. Calculate the IC₅₀ value.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole derivatives dissolved in DMSO
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[13][18]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test pyrazole derivatives. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce NO production.[18][19]
-
Incubation: Incubate the plate for an additional 24 hours.[19]
-
Nitrite Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.[18] c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ value.
-
Cell Viability Assay (e.g., MTT): It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.[18][20]
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
This assay measures the inhibitory effect of pyrazole derivatives on the production of TNF-α and IL-6 in LPS-stimulated cells.
Materials:
-
RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium and supplements
-
LPS
-
Test pyrazole derivatives
-
Human or Murine TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Stimulation: The initial steps of cell seeding, compound treatment, and LPS stimulation are similar to the Nitric Oxide Production Inhibition Assay (Protocol 3).
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the cell culture plate and carefully collect the supernatant. The supernatant can be stored at -80°C until analysis.[21]
-
ELISA Procedure: a. Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific kits.[21][22] b. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample. Determine the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Calculate the IC₅₀ values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sphinxsai.com [sphinxsai.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Application Notes and Protocols for Herbicidal Activity Screening of 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preliminary and secondary screening of the herbicidal activity of the novel compound, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. The protocols outlined below are designed to be adaptable for both high-throughput initial screens and more detailed greenhouse evaluations.
Introduction to Pyrazole-Based Herbicides
Pyrazole derivatives represent a significant class of compounds in the discovery and development of modern agrochemicals due to their diverse biological activities.[1] Several commercial herbicides feature the pyrazole scaffold, and ongoing research continues to explore novel pyrazole-containing molecules for improved efficacy and new modes of action.[2] The target compound, this compound, is a candidate for herbicidal activity screening based on the established potential of this chemical class.[3][4]
Potential Modes of Action
While the specific mode of action for this compound is yet to be determined, pyrazole-based herbicides are known to target several key enzymatic pathways in plants. Understanding these potential mechanisms is crucial for designing effective screening assays and interpreting the results.
-
Acetolactate Synthase (ALS) Inhibition: ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: HPPD is involved in the biosynthesis of plastoquinone and tocopherol. Inhibition of this enzyme results in the bleaching of new plant tissues due to the photooxidation of chlorophyll, followed by plant death.[6]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO inhibitors block the synthesis of protoporphyrin IX, a precursor to both chlorophyll and heme. This leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption.
-
Synthetic Auxins: Some pyrazole derivatives can mimic the action of the plant hormone auxin, leading to uncontrolled and disorganized growth, and ultimately, plant death.[7][8] These are particularly effective against broadleaf weeds.
Below is a conceptual diagram illustrating a potential mode of action, such as HPPD inhibition.
Caption: Conceptual signaling pathway of HPPD inhibition by the test compound.
Experimental Protocols
Protocol 1: In Vitro Algal Bioassay for Preliminary Screening
This rapid and sensitive method uses unicellular green algae to detect the growth-inhibiting activity of chemical compounds.[9][10][11] It is an excellent high-throughput preliminary screen.
Workflow Diagram:
Caption: Workflow for the in vitro algal bioassay.
Methodology:
-
Algal Culture: Culture Chlamydomonas reinhardtii in a suitable liquid medium until it reaches the exponential growth phase.[9]
-
Plate Preparation: Prepare petri dishes with an appropriate agar medium. Spread a uniform lawn of the algal culture onto the agar surface.[9]
-
Test Compound Application:
-
Dissolve this compound in a suitable solvent (e.g., DMSO, acetone) to create a stock solution.[11] Note that the solvent concentration should be kept low (e.g., ≤1% v/v) to avoid toxicity to the algae.[11]
-
Prepare a dilution series of the test compound.
-
Apply a known volume of each dilution to sterile paper discs. Allow the solvent to evaporate.
-
-
Incubation: Place the paper discs onto the algal lawn in the petri dishes. Include a solvent-only control disc. Incubate the plates under continuous light at a controlled temperature for 2-3 days.[9]
-
Data Collection: Measure the diameter of the clear zone (zone of inhibition) around each paper disc. The size of the clearing zone provides a semi-quantitative measure of the herbicidal activity.[9]
Data Presentation:
| Concentration (µg/mL) | Replicate 1 (Inhibition Zone, mm) | Replicate 2 (Inhibition Zone, mm) | Replicate 3 (Inhibition Zone, mm) | Average Inhibition Zone (mm) |
| Control (Solvent only) | 0 | 0 | 0 | 0 |
| 1 | 2.1 | 2.3 | 2.2 | 2.2 |
| 10 | 5.4 | 5.6 | 5.5 | 5.5 |
| 50 | 12.8 | 13.1 | 12.9 | 12.9 |
| 100 | 18.2 | 18.5 | 18.3 | 18.3 |
Protocol 2: In Vivo Seedling Emergence and Growth Inhibition Assay (Pre-emergence)
This assay evaluates the pre-emergence herbicidal activity of the test compound on various weed species.[12]
Workflow Diagram:
Caption: Workflow for the pre-emergence seedling assay.
Methodology:
-
Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standardized greenhouse potting mix.[13]
-
Sowing: Sow a predetermined number of seeds of selected weed species (e.g., a monocot like Echinochloa crus-galli and a dicot like Amaranthus retroflexus) at a uniform depth.[14]
-
Treatment Application:
-
Prepare solutions of this compound at various concentrations. An adjuvant may be included if necessary.
-
Apply the solutions uniformly to the soil surface using a calibrated sprayer.[14] Include an untreated control.
-
-
Growth Conditions: Place the pots in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25°C, 16/8 hour light/dark cycle).[14]
-
Data Collection: After 14-21 days, record the number of emerged seedlings and assess for any phytotoxic symptoms (e.g., stunting, discoloration).[12][14] Harvest the above-ground biomass, measure the fresh weight, and then dry in an oven (e.g., 70°C for 48 hours) to determine the dry weight.[14]
Data Presentation:
| Treatment (g a.i./ha) | Weed Species | Emergence (%) | Height (cm) | Dry Weight (% of Control) |
| 0 (Control) | A. retroflexus | 100 | 8.5 | 100 |
| E. crus-galli | 100 | 12.2 | 100 | |
| 50 | A. retroflexus | 85 | 6.2 | 73 |
| E. crus-galli | 90 | 10.1 | 83 | |
| 150 | A. retroflexus | 40 | 2.1 | 25 |
| E. crus-galli | 55 | 5.8 | 48 | |
| 300 | A. retroflexus | 10 | 0.5 | 6 |
| E. crus-galli | 25 | 2.3 | 19 |
Protocol 3: In Vivo Whole Plant Greenhouse Assay (Post-emergence)
This protocol evaluates the post-emergence herbicidal activity of the test compound on established weeds.[15]
Workflow Diagram:
Caption: Workflow for the post-emergence whole plant assay.
Methodology:
-
Plant Growth: Sow weed seeds in pots as described in Protocol 2 and grow them in a greenhouse until they reach the 2-3 leaf stage.[15]
-
Treatment Application:
-
Prepare solutions of this compound at various concentrations, typically including a surfactant to improve leaf coverage.
-
Apply the solutions as a foliar spray using a calibrated sprayer to ensure uniform application.[13] Include an untreated control.
-
-
Growth Conditions: Return the pots to the greenhouse under controlled conditions.
-
Data Collection:
-
Visually assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).[14]
-
At the end of the experiment (e.g., 21-28 days), measure plant height and determine the fresh and dry weight of the above-ground biomass.[14]
-
Data Presentation:
| Treatment (g a.i./ha) | Weed Species | Visual Injury at 14 DAT (%) | Height (% of Control) | Dry Weight (% of Control) |
| 0 (Control) | A. retroflexus | 0 | 100 | 100 |
| E. crus-galli | 0 | 100 | 100 | |
| 50 | A. retroflexus | 30 | 75 | 68 |
| E. crus-galli | 20 | 85 | 80 | |
| 150 | A. retroflexus | 75 | 30 | 22 |
| E. crus-galli | 60 | 45 | 38 | |
| 300 | A. retroflexus | 95 | 5 | 4 |
| E. crus-galli | 85 | 15 | 12 |
By following these detailed protocols, researchers can effectively screen this compound for its potential herbicidal activity and gather the necessary data to advance its development as a novel crop protection agent.
References
- 1. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. analyzeseeds.com [analyzeseeds.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 11. A Chlamydomonas Algal Bioassay for Detecting Growth Inhibitor Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. How we test for herbicide resistance | Plantalyt GmbH [plantalyt.de]
- 14. benchchem.com [benchchem.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for COX-2 Inhibition Assay Using Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[1][2] This makes selective inhibition of COX-2 a desirable therapeutic strategy for anti-inflammatory drugs, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1] The pyrazole scaffold has been identified as a promising framework for the development of selective COX-2 inhibitors, with celecoxib being a well-known example.[3]
These application notes provide a detailed protocol for conducting an in vitro COX-2 inhibition assay using pyrazole-based compounds. The described methods are suitable for screening new chemical entities, determining their potency (IC50 values), and assessing their selectivity over the COX-1 isoform.
Signaling Pathway of COX-2 and Inhibition by Pyrazole Compounds
The following diagram illustrates the arachidonic acid cascade and the role of COX-2 in prostaglandin synthesis, along with the mechanism of inhibition by pyrazole compounds.
Caption: COX-2 signaling pathway and its inhibition by pyrazole compounds.
Experimental Protocols
This section details the methodologies for in vitro COX-1 and COX-2 inhibition assays. The protocol is based on commercially available colorimetric or fluorometric screening kits.[4][5][6]
In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric/Fluorometric)
This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized product, which can be measured colorimetrically or fluorometrically.[4][5]
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[4]
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay, or a specific fluorogenic probe for fluorometric assay)[4][5]
-
Pyrazole test compounds
-
Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.
-
Compound Dilution: Prepare serial dilutions of the pyrazole test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Background Wells: Assay Buffer and Heme.
-
100% Initial Activity (Control) Wells: Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Heme, COX enzyme, and the test pyrazole compound or reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzymes. Note that many COX inhibitors exhibit time-dependent inhibition.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the absorbance or fluorescence kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.[5]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software (e.g., GraphPad Prism).
-
The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).[3]
-
Cell-Based COX-2 Inhibition Assay
This assay measures the inhibition of COX-2 activity in a cellular context, which can provide more physiologically relevant data.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Pyrazole test compounds
-
Reference inhibitors
-
MTT or other cell viability assay reagents
-
ELISA kit for Prostaglandin E2 (PGE2) measurement
Procedure:
-
Cell Culture and COX-2 Induction:
-
Culture RAW 264.7 cells in a 96-well plate until they reach the desired confluence.
-
Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
-
Compound Treatment:
-
Treat the LPS-stimulated cells with various concentrations of the pyrazole test compounds or reference inhibitors.
-
-
Incubation: Incubate the cells for a defined period to allow for inhibition of COX-2.
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
-
Cell Viability Assay:
-
Perform an MTT assay on the cells to assess the cytotoxicity of the test compounds. This is crucial to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cell death.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values for PGE2 inhibition.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro COX-2 inhibition assay.
Caption: General workflow for the in vitro COX-2 inhibition assay.
Data Presentation
The quantitative data for COX-1 and COX-2 inhibition by various pyrazole compounds should be summarized in a clear and structured table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 2.51 | 2.16 | 1.16 | [3] |
| Indomethacin | >100 | 2.16 | >46.3 | [3] |
| Compound 5f | >100 | 1.50 | >66.67 | [3] |
| Compound 6e | >100 | 2.51 | >39.84 | [3] |
| Compound 6f | >100 | 1.15 | >86.96 | [3] |
| Compound 11 | - | 0.043 | - | [8] |
| Compound 12 | - | 0.049 | - | [8] |
| Compound 15 | - | 0.045 | - | [8] |
| Compound 5u | 130.12 | 1.79 | 72.73 | [9] |
| Compound 5s | 165.02 | 2.51 | 65.75 | [9] |
Note: IC50 values and Selectivity Indices are examples from cited literature and will vary depending on the specific pyrazole compounds tested and the assay conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for the evaluation of pyrazole compounds as selective COX-2 inhibitors. Accurate determination of IC50 values and selectivity indices is critical for the identification and development of novel anti-inflammatory agents with improved safety profiles. Adherence to detailed experimental procedures and careful data analysis are paramount for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a Protoporphyrinogen Oxidase (PPO) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll and heme. It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). Inhibition of PPO leads to the accumulation of Protogen IX, which in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption. This mechanism makes PPO an attractive target for the development of herbicides.
3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has been investigated for its potential as a PPO inhibitor. This class of compounds has shown promise in the development of new herbicides. These application notes provide detailed protocols for the synthesis, in vitro evaluation, and greenhouse screening of this compound as a PPO inhibitor.
Mechanism of Action: PPO Inhibition
The primary mode of action of this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the tetrapyrrole biosynthesis pathway, leading to a cascade of events culminating in plant cell death.
Data Presentation
Due to the limited availability of public data for this compound, the following tables present illustrative quantitative data based on structurally related pyrazole-based PPO inhibitors. This data is intended to provide a representative understanding of the expected activity.
Table 1: In Vitro PPO Inhibition Data (Illustrative)
| Compound ID | Target Species | IC50 (nM) | Inhibition Type |
| This compound (Predicted) | Amaranthus retroflexus | 50 - 150 | Competitive |
| Pyrazole Analog A | Setaria viridis | 40 | Competitive |
| Pyrazole Analog B | Nicotiana tabacum | 65 | Non-competitive |
Table 2: Greenhouse Herbicidal Efficacy Data (Illustrative)
| Compound ID | Application Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Setaria viridis (% Control) | Crop Safety (Maize, % Injury) |
| This compound (Predicted) | 75 | 85 | 70 | <10 |
| This compound (Predicted) | 150 | 95 | 88 | 15 |
| Commercial Standard (Saflufenacil) | 50 | 98 | 92 | <5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route adapted from general methods for the synthesis of 3-aryl-1H-pyrazole-5-carboxylic acids.
Materials:
-
4-Methylacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Ethyl acetate
-
Hexane
Procedure:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, add a mixture of 4-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone.
-
-
Step 2: Synthesis of Ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
-
Dissolve the crude ethyl 2,4-dioxo-4-(p-tolyl)butanoate in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazole ester.
-
-
Step 3: Synthesis of this compound
-
Suspend the ethyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Protocol 2: In Vitro PPO Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compound against PPO.
Materials:
-
PPO enzyme source (e.g., isolated spinach chloroplasts or commercially available enzyme)
-
Protoporphyrin IX
-
Sodium amalgam (for Protogen IX preparation)
-
Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT), 0.1% (v/v) Tween 20
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Protoporphyrinogen IX (Protogen IX) Substrate:
-
Prepare a 1 mM stock solution of Protoporphyrin IX in 10 mM KOH.
-
Under a stream of nitrogen, add a small amount of sodium amalgam to the Protoporphyrin IX solution and stir until the solution becomes colorless and non-fluorescent, indicating the reduction to Protogen IX.
-
Carefully remove the sodium amalgam. The Protogen IX solution should be kept on ice and used immediately.
-
-
Enzyme Preparation:
-
Isolate chloroplasts from fresh spinach leaves according to standard protocols.
-
Lyse the chloroplasts to release the PPO enzyme.
-
Determine the protein concentration of the enzyme extract using a Bradford assay.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well black microplate, add the following to each well:
-
170 µL of Assay Buffer
-
10 µL of PPO enzyme extract
-
10 µL of the inhibitor dilution (or DMSO for control)
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the freshly prepared Protogen IX solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time (e.g., every minute for 20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PPO activity.
-
Protocol 3: Greenhouse Herbicidal Efficacy Screening
This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of the compound under controlled greenhouse conditions.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis)
-
Seeds of a crop species for selectivity testing (e.g., Maize)
-
Pots filled with standard potting mix
-
This compound
-
Acetone
-
Surfactant (e.g., Tween 20)
-
Deionized water
-
Laboratory sprayer
Procedure:
-
Plant Preparation:
-
Sow seeds of the weed and crop species in pots.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Allow the plants to reach the 2-4 true leaf stage before treatment.
-
-
Treatment Preparation:
-
Prepare a stock solution of this compound in acetone.
-
Prepare spray solutions at different application rates (e.g., 37.5, 75, 150, 300 g a.i./ha) by diluting the stock solution with deionized water containing a surfactant (e.g., 0.1% v/v Tween 20).
-
Include a negative control (water + surfactant) and a positive control (a commercial PPO-inhibiting herbicide).
-
-
Application:
-
Use a laboratory sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha).
-
Spray the plants uniformly with the prepared treatment solutions.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal efficacy at 3, 7, and 14 days after treatment (DAT).
-
Evaluate the percentage of control for the weed species (0% = no effect, 100% = complete kill) and the percentage of injury for the crop species.
-
-
Data Analysis:
-
Record the visual assessment data.
-
Analyze the dose-response relationship to determine the effective dose for weed control and the margin of crop safety.
-
Conclusion
Synthesis and Biological Evaluation of Pyrazole Carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of pyrazole carboxamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and enzyme inhibitory properties.[1][2][3] The protocols outlined below are based on established and versatile methods reported in the scientific literature.
I. Overview of Synthetic Strategies
The synthesis of pyrazole carboxamide derivatives can be broadly categorized into two main strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole core and the amide moiety.
-
Strategy A: Pyrazole Ring Construction followed by Amidation: This is the most common and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester functional group, which is subsequently coupled with a desired amine to form the final carboxamide.[1] This strategy allows for late-stage diversification of the amide substituent.
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation: In this alternative approach, the carboxamide functionality is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring.[1] This can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.
The following sections will primarily focus on the widely applicable Strategy A.
II. Experimental Protocols: Synthesis
Protocol 1: Synthesis of Pyrazole-4-carboxylic Acid Intermediate
This protocol describes a common method for the synthesis of a pyrazole-4-carboxylic acid, a key intermediate for the subsequent amidation reaction.
Materials:
-
Substituted hydrazine (1.0 eq)
-
Ethyl 2-cyano-3-oxobutanoate (or other suitable β-ketoester) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted hydrazine (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ester, add a solution of NaOH (2.0 eq) in water/ethanol.
-
Stir the mixture at room temperature overnight to facilitate hydrolysis of the ester.
-
Acidify the reaction mixture with HCl to precipitate the pyrazole-4-carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the desired intermediate.
Protocol 2: Amide Coupling to Synthesize Pyrazole Carboxamide Derivatives
This protocol details the coupling of the pyrazole-4-carboxylic acid intermediate with a selected amine to yield the final pyrazole carboxamide derivative.
Materials:
-
Pyrazole-4-carboxylic acid (from Protocol 1) (1.0 eq)
-
Desired amine (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) to obtain the pure pyrazole carboxamide derivative.[1]
III. Experimental Protocols: Biological Evaluation
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of synthesized pyrazole carboxamide derivatives against a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized pyrazole carboxamide derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]
Protocol 4: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized pyrazole carboxamide derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria and medium) and a negative control (medium only). Use a standard antibiotic as a reference compound.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
IV. Data Presentation
The biological activities of synthesized pyrazole carboxamide derivatives are summarized in the tables below for easy comparison.
Table 1: Anticancer Activity of Pyrazole Carboxamide Derivatives
| Compound | Target Cell Line | IC₅₀ (µM)[4] |
| C5 | MCF-7 | 0.08 |
| 8t | MV4-11 | 0.00122 |
| FN-1501 | MV4-11 | ~0.00233 |
Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazole Carboxamide Derivatives
| Compound | hCA I Kᵢ (µM)[5] | hCA II Kᵢ (µM)[5] |
| 6a | 0.063 | 0.007 |
| 6b | 0.089 | 0.011 |
| Acetazolamide (AAZ) | 0.250 | 0.012 |
Table 3: Antifungal Activity of Pyrazole Carboxamide Derivatives
| Compound | Botrytis cinerea EC₅₀ (µg/mL)[6] |
| T1 | 1.58 |
| T2 | 2.34 |
| Boscalid | 0.89 |
V. Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of pyrazole carboxamide derivatives.
Caption: General workflow for the synthesis of pyrazole carboxamide derivatives via Strategy A.
Caption: Workflow for the biological evaluation and data analysis of synthesized compounds.
Caption: Simplified signaling pathway of FLT3 and its inhibition by pyrazole carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of novel pyrazole carboxamide derivatives [wisdomlib.org]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Pyrazole Derivatives in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds are known to modulate key cellular processes such as cell cycle progression and apoptosis, often by inhibiting specific signaling pathways crucial for cancer cell survival and proliferation.[3][4][5] This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel pyrazole derivatives against various cancer cell lines. The described experimental design is fundamental for determining cytotoxic effects, elucidating the mechanism of action, and identifying potential therapeutic candidates for further preclinical and clinical development.[6][7]
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear and concise comparison.
Table 1: Cytotoxicity of Pyrazole Derivatives (IC50 Values in µM)
| Compound ID | Cancer Cell Line 1 (e.g., MCF-7) | Cancer Cell Line 2 (e.g., HCT-116) | Cancer Cell Line 3 (e.g., A549) | Normal Cell Line (e.g., WI-38) |
| Pyrazole-1 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
| Pyrazole-2 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
| Pyrazole-3 | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
| Doxorubicin | IC50 Value | IC50 Value | IC50 Value | IC50 Value |
Table 2: Apoptosis Induction by Pyrazole Derivatives
| Compound ID | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Pyrazole-1 | IC50 | Value | Value |
| 2 x IC50 | Value | Value | |
| Pyrazole-2 | IC50 | Value | Value |
| 2 x IC50 | Value | Value | |
| Vehicle | - | Value | Value |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Pyrazole Derivatives
| Compound ID | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Pyrazole-1 | IC50 | Value | Value | Value |
| 2 x IC50 | Value | Value | Value | |
| Pyrazole-2 | IC50 | Value | Value | Value |
| 2 x IC50 | Value | Value | Value | |
| Vehicle | - | Value | Value | Value |
Table 4: Effect of Pyrazole Derivatives on Protein Expression
| Compound ID | Target Protein 1 (e.g., p-STAT3) | Target Protein 2 (e.g., CDK2) | Target Protein 3 (e.g., Caspase-3) | Loading Control (e.g., β-actin) |
| Pyrazole-1 | Fold Change vs. Vehicle | Fold Change vs. Vehicle | Fold Change vs. Vehicle | 1.0 |
| Pyrazole-2 | Fold Change vs. Vehicle | Fold Change vs. Vehicle | Fold Change vs. Vehicle | 1.0 |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
Experimental Workflow
The overall workflow for testing pyrazole derivatives in cancer cell lines is depicted below.
Caption: Experimental workflow for in vitro testing of pyrazole derivatives.
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the concentration at which a pyrazole derivative inhibits cancer cell growth by 50% (IC50).[2][8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) reagent[9]
-
Solubilizing agent (e.g., DMSO or SDS-HCl solution)[10]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][2] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium.[2] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[2]
-
MTT/XTT Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][7] Live cells will convert the yellow MTT to purple formazan crystals.[9]
-
For XTT Assay: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.[10]
-
-
Solubilization (for MTT Assay): Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at a wavelength of 570 nm for MTT or 450 nm for XTT using a microplate reader.[2][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.[1] Plot the percentage of viability against the compound concentration to determine the IC50 value using suitable software.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis after treatment with pyrazole derivatives.[3]
Materials:
-
6-well cell culture plates
-
Pyrazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[1][12]
-
Staining:
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2][3]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[2]
-
Data Interpretation:
Cell Cycle Analysis
This protocol determines the effect of pyrazole derivatives on cell cycle progression.[13][14]
Materials:
-
6-well cell culture plates
-
Pyrazole derivatives
-
Cold 70% ethanol[15]
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[3]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.[2]
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.[2]
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[2][15] Store at -20°C for at least 2 hours or overnight.[2][15]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[3]
-
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13] Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[3]
Western Blot Analysis
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in relevant signaling pathways.[16][17]
Materials:
-
Cell culture dishes
-
Pyrazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors[2]
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BCA or Bradford protein assay kit[2]
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SDS-PAGE gels
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PVDF or nitrocellulose membranes[16]
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Primary antibodies (e.g., anti-p-STAT3, anti-CDK2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies[17]
-
Enhanced chemiluminescence (ECL) substrate[17]
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the pyrazole derivatives for a specified time, then lyse the cells in RIPA buffer.[2][17]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin).[17]
Signaling Pathways
Pyrazole derivatives have been shown to target several key signaling pathways implicated in cancer.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.[4][5][19] Some pyrazole-based compounds act as inhibitors of the STAT3 pathway.[4][5]
Caption: Inhibition of the STAT3 signaling pathway by pyrazole derivatives.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[20][21] Dysregulation of CDK activity is a hallmark of cancer. Pyrazole-containing compounds have been developed as inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[20][22][23]
Caption: Inhibition of the CDK signaling pathway by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells | PLOS One [journals.plos.org]
- 6. noblelifesci.com [noblelifesci.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanocellect.com [nanocellect.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medium.com [medium.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction: Reaction time may be insufficient or the temperature may be too low. 2. Reagent degradation: One or more starting materials may have degraded due to improper storage or handling. 3. Incorrect pH: The pH of the reaction mixture may not be optimal for the cyclization step. | 1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Reagent Quality Check: Ensure the purity and integrity of starting materials. Use freshly opened or properly stored reagents. 3. pH Adjustment: Carefully control and adjust the pH of the system. For reactions involving hydrazine, adjusting the pH to be less than 7 before heating can improve yield.[1] |
| Low Yield | 1. Side reactions: Formation of byproducts, such as O-acylated compounds, can reduce the yield of the desired C-acylated product. 2. Inefficient cyclization: The condensation reaction between the diketone intermediate and hydrazine may not be proceeding efficiently. 3. Product loss during workup: The desired product may be lost during extraction or purification steps. 4. Lump formation: Formation of lumps can hinder the decomposition of intermediate complexes, leading to a decrease in product yield.[2] | 1. Selective C-acylation: To favor C-acylation, use a base like calcium hydroxide to protect the hydroxyl functionality of the pyrazolone intermediate.[2][3] 2. Optimize Cyclization: Adjusting the pH to the acidic range before the addition of hydrazine and heating can promote the cyclization and increase the yield significantly.[1] 3. Workup Optimization: Ensure complete precipitation of the product. Wash the crude product carefully to remove impurities without dissolving the desired compound.[2] 4. Vigorous Stirring: Stir the reaction mixture vigorously, especially during the addition to acid, to prevent the formation of lumps. If lumps do form, they should be ground to ensure complete reaction.[2] |
| Presence of Impurities in Final Product | 1. Incomplete reaction: Unreacted starting materials may remain. 2. Formation of regioisomers: Depending on the reaction conditions, the 1,3- and 1,5-regioisomers may be formed. 3. Side products: Undesired byproducts may have similar solubility to the main product, making them difficult to remove. | 1. Reaction Completion: Monitor the reaction by TLC until the starting materials are consumed. 2. Regiocontrolled Synthesis: The choice of hydrazine reactant (hydrochloride salt vs. free base) can control the regioselectivity of the cyclization.[4] 3. Purification Strategy: Recrystallization from a suitable solvent system (e.g., methanol-acetone) can be effective for purification.[3] Column chromatography may be necessary for separating closely related impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize: The crude product may be impure, preventing crystallization. 2. Poor solubility: The product may be poorly soluble in common recrystallization solvents. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If the product remains oily, purify by column chromatography. 2. Solvent Screening: Test a range of solvents and solvent mixtures to find a suitable system for recrystallization where the product is soluble at high temperatures and insoluble at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective method is a "one-pot" synthesis that involves the successive formation of a ketone and a β-diketone from p-toluic acid, followed by heterocyclization with hydrazine.[5] Another approach involves the cyclocondensation of a 1,3-dicarbonyl compound (derived from a reaction between a p-methylacetophenone derivative and a source of the carboxyl group) with a hydrazine derivative.[6]
Q2: How can I avoid the formation of the O-acylated byproduct?
The formation of the O-acylated byproduct is a common issue. To promote selective C-acylation, it is crucial to form a calcium complex of the pyrazolone intermediate before adding the acylating agent.[2] Using calcium hydroxide helps to protect the hydroxyl group, directing the acylation to the carbon atom.[2][3]
Q3: What are the optimal pH conditions for the cyclization step with hydrazine?
For the synthesis of related pyrazole carboxylic acids, adjusting the pH to be acidic (less than 7) before heating the reaction mixture with a hydrazine compound has been shown to improve the yield and reduce the formation of impurities.[1]
Q4: What are some recommended purification techniques for this compound?
Recrystallization is a common method for purifying the final product. A mixture of methanol and acetone has been reported to be effective.[3] For challenging separations, column chromatography on silica gel can be employed. The choice of eluent will depend on the specific impurities present.
Q5: Can reaction time and temperature significantly impact the yield?
Yes, both reaction time and temperature are critical parameters. The acylation step, for instance, can be sensitive to duration, although prolonged reaction times do not necessarily lead to higher yields and may promote side reactions.[2] It is recommended to monitor the reaction progress by TLC to determine the optimal reaction time. The temperature should be carefully controlled, especially during the addition of exothermic reagents like acyl chlorides.[2]
Experimental Protocols
General Protocol for the Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylates
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Generation of the β-diketoester: A sterically hindered Claisen condensation is performed using a suitable ketone and oxalate derivative. Lithium tert-butoxide can be used as a base to efficiently generate the labile 3-substituted 4-aryl-2,4-diketoesters.[7]
-
Cyclocondensation (Knorr Reaction): The resulting β-diketoester is then reacted with a substituted hydrazine (e.g., 4-methylphenylhydrazine) in a suitable solvent. This step is often carried out in the same pot.[7]
-
Workup and Purification: After the reaction is complete, the mixture is worked up, which may involve acidification, extraction, and washing. The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.[2][3]
Data Summary
| Reactants | Reaction Conditions | Product | Yield | Reference |
| 3-methyl-1-phenyl-1H-pyrazol-5-one, p-toluoyl chloride, Ca(OH)2 | Dioxane, reflux | 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one | Excellent | [3] |
| 2,3-butanedione, trialkyl orthoformate, hydrazine compound | Multi-step, pH adjustment | 5-acetyl-1H-pyrazole-3-carboxylic acid | Intermediate IV: 98% | [1] |
| Enone, Phenylhydrazine hydrochloride | Methanol | Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate (1,3-regioisomer) | 37–97% | [4] |
| Enone, Phenylhydrazine (free base) | Methanol | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1,5-regioisomer) | 52–83% | [4] |
Visualizations
Caption: Troubleshooting workflow for improving synthesis yield.
Caption: General synthetic pathway for the target molecule.
References
- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Knorr Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]
Q2: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side products.[3] The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are crucial for a successful reaction.
Q3: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[4] Several factors, including steric hindrance, electronic effects of substituents, and reaction pH, influence regioselectivity.[1]
Q4: My reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture, particularly to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3][5] This is often due to the formation of colored impurities originating from the hydrazine starting material.[3]
Q5: What are the recommended purification techniques for the synthesized pyrazoles?
The most common methods for purifying pyrazoles from a Knorr synthesis are recrystallization and column chromatography.[3] Recrystallization from a suitable solvent, such as ethanol, is often effective in removing impurities.[2] For more challenging separations, silica gel column chromatography can be employed.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield | Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions.[3] | - Ensure the purity of your starting materials. Use freshly opened or purified hydrazine derivatives, as they can degrade over time. |
| Incomplete Reaction: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Increase the reaction time or temperature if starting materials are still present. | |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants can limit the yield. | - A slight excess (1.0-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion. | |
| Inefficient Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. | - While glacial acetic acid is commonly used, consider screening other Brønsted or Lewis acid catalysts.[6] | |
| Formation of Regioisomers | Use of Unsymmetrical 1,3-Dicarbonyls: Leads to two possible sites for initial hydrazine attack.[3] | - Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7] - pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine is more nucleophilic.[1] |
| Steric and Electronic Effects: The size and electronic nature of substituents on both reactants play a role. | - Bulky substituents can sterically hinder attack at one carbonyl group, favoring the formation of a single regioisomer. | |
| Reaction Discoloration (Yellow/Red) | Hydrazine Impurities: Hydrazine derivatives can contain colored impurities or degrade to form them.[3] | - Purification of Hydrazine: Consider purifying the hydrazine derivative before use. - Addition of a Mild Base: If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[3] |
| Oxidative Side Reactions: The reaction mixture may be susceptible to oxidation. | - Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[5] | |
| Difficult Purification | Formation of Tarry Byproducts: High temperatures or strong acids can lead to polymerization. | - Lower the reaction temperature and consider using a milder acid catalyst. |
| Product Solubility: The product may be highly soluble in the workup or purification solvents. | - For recrystallization, carefully choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[8] |
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of Fluorinated Pyrazoles
| 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (2a:3a) | Yield (%) |
| 1a | Methylhydrazine | EtOH | 1:1.8 | 95 |
| 1a | Methylhydrazine | TFE | 85:15 | 95 |
| 1a | Methylhydrazine | HFIP | 97:3 | 95 |
| Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs.[7] Compound 2a is the desired 3-trifluoromethylpyrazole, and 3a is the hydrated precursor to the regioisomeric 5-trifluoromethylpyrazole.[7] |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Edaravone
| Method | Temperature | Time | Yield |
| Conventional | 120 °C | 2 hours | 66% |
| Optimized Conventional | 100 °C | 15 minutes | 81-86% |
| Data from a study on the optimization of Edaravone synthesis.[8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equivalent).[1]
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[1]
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the mixture.[1]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[9]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][3]
Protocol 2: Synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[2]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[2]
-
Isolation: Cool the resulting syrup in an ice bath.[2]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[2]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[2]
Visual Guides
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Caption: A troubleshooting decision tree for the Knorr pyrazole synthesis.
References
Technical Support Center: Purification of Pyrazole Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid has poor solubility in common organic solvents. How can I effectively dissolve it for purification?
A1: Poor solubility is a frequent challenge with pyrazole derivatives due to factors like high molecular weight, strong intermolecular forces (e.g., hydrogen bonding), and the compound's crystal lattice structure.[1] Here are several strategies to address this:
-
Solvent Screening: Test a range of solvents with varying polarities. Common choices include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[1]
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Mixed Solvent Systems: A powerful technique is to dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is sparingly soluble) until the solution becomes slightly turbid. This can induce crystallization upon slow cooling.[1][2]
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pH Adjustment: For pyrazole carboxylic acids, which are ionizable, altering the pH can significantly increase solubility. By converting the carboxylic acid to its salt form using a base, its aqueous solubility can be dramatically enhanced.[1]
-
Salt Formation: If your pyrazole derivative possesses basic functional groups in addition to the carboxylic acid, forming a salt can improve its solubility in aqueous solutions.[1]
Q2: I am observing "oiling out" instead of crystallization during the recrystallization of my pyrazole carboxylic acid. What causes this and how can I prevent it?
A2: "Oiling out" happens when the compound precipitates from the solution at a temperature above its melting point.[2] This is often exacerbated by the presence of impurities that can depress the melting point.[3] To mitigate this, consider the following:
-
Increase Solvent Volume: Adding more of the "good" solvent will lower the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.[2][3]
-
Slow Cooling: Cool the solution as gradually as possible. Using an insulated container can promote slow cooling and prevent the rapid precipitation that leads to oil formation.[2][3]
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Solvent System Modification: Experiment with different solvent or mixed-solvent combinations. A solvent with a lower boiling point might be beneficial.[2][3]
-
Seed Crystals: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]
-
pH Control: For ionizable pyrazole carboxylic acids, carefully adjusting the pH can influence solubility and may help prevent oiling out.[3]
Q3: My synthesis has produced regioisomers of the pyrazole carboxylic acid. What is the best way to separate them?
A3: The formation of regioisomers is a common issue when using unsymmetrical starting materials.[4] Separating these closely related compounds can be challenging.
-
Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, fractional recrystallization can be an effective separation method. This process involves multiple, sequential recrystallization steps to enrich one isomer progressively.[2]
-
Chromatography: Column chromatography is a highly effective technique for separating regioisomers. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can provide excellent separation.[4][5] The choice of stationary and mobile phases will need to be optimized for your specific mixture.
-
Reaction Condition Optimization: To minimize the formation of the undesired regioisomer in future syntheses, you can try modifying the reaction conditions such as solvent, temperature, and catalyst.[4] For instance, using acidic conditions can sometimes favor the formation of one regioisomer over the other.[6]
Q4: How can I remove colored impurities during the purification of my pyrazole carboxylic acid?
A4: Colored impurities can often be effectively removed by adding a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product and to filter the hot solution to prevent premature crystallization.
Troubleshooting Guides
Guide 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude pyrazole carboxylic acid. Excess solvent will keep more of your product in the mother liquor upon cooling.[2] |
| Incomplete Precipitation/Crystallization | Ensure the solution is thoroughly cooled. Placing the flask in an ice bath after it has cooled to room temperature can maximize crystal formation. |
| Premature Crystallization | Ensure all insoluble impurities are removed via hot filtration before allowing the solution to cool. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the pyrazole carboxylic acid when hot but have very low solubility for it when cold.[2] Experiment with different solvents or mixed-solvent systems. |
Guide 2: Persistent Impurities After Purification
| Impurity Type | Recommended Purification Strategy |
| Neutral Organic Impurities | Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The pyrazole carboxylic acid will move to the aqueous layer as its salt, leaving the neutral impurities in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and filtering the precipitate.[7][8][9][10] |
| Basic Organic Impurities | Similar to removing neutral impurities, an acid-base extraction can be employed. The carboxylic acid will be extracted into the aqueous base, leaving the basic impurities in the organic layer. |
| Closely Eluting Impurities (in chromatography) | Optimize the HPLC method by adjusting the gradient, flow rate, and mobile phase composition.[4] Consider using a different stationary phase if co-elution is a persistent issue.[4] |
| Starting Materials | If unreacted starting materials are the primary impurity, consider their chemical properties (acidic, basic, or neutral) and apply the appropriate extraction or chromatographic method. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary, ensuring you use the minimum amount required.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals.
Protocol 2: Acid-Base Extraction for Purification of a Pyrazole Carboxylic Acid from a Neutral Impurity
-
Dissolution: Dissolve the crude mixture containing the pyrazole carboxylic acid and a neutral impurity in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[7][8]
-
Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[7][10] Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the two layers to separate. The deprotonated pyrazole carboxylic acid salt will be in the upper aqueous layer, while the neutral impurity will remain in the lower organic layer.
-
Isolation of Neutral Impurity: Drain the lower organic layer into a flask.
-
Recovery of Carboxylic Acid: Drain the aqueous layer into a separate flask. Slowly add a strong acid (e.g., concentrated HCl) to the aqueous layer with stirring until the solution is acidic (check with pH paper).[7] The pyrazole carboxylic acid will precipitate out.
-
Filtration: Collect the precipitated pyrazole carboxylic acid by suction filtration.
-
Washing and Drying: Wash the crystals with cold water and dry them thoroughly.
Visualizing Purification Workflows
Caption: Acid-Base Extraction Workflow for Purification.
Caption: Troubleshooting Recrystallization Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Common Side Reactions in the Synthesis of Pyrazole Derivatives
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common side reactions encountered during the synthesis of pyrazole derivatives. This resource provides practical guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic routes and improve product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A1: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines in reactions like the Knorr pyrazole synthesis.[1][2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[3]
Troubleshooting Poor Regioselectivity:
-
Solvent Choice: The solvent can dramatically impact regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the selectivity for one regioisomer compared to traditional solvents like ethanol.[4]
-
pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[3] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
-
Steric Hindrance: Employing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the reaction to favor the formation of a single regioisomer.
-
Alternative Substrates: Consider using a β-enaminone instead of a 1,3-dicarbonyl compound. The differentiated electrophilic centers of β-enaminones can enforce higher regioselectivity.[5]
Q2: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I find a solution?
A2: Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions and competing side reactions.[6]
Troubleshooting Low Yield:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[7] Impurities can lead to side reactions and lower yields.[1]
-
Reaction Conditions:
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1]
-
Catalyst: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., glacial acetic acid) is often used.[6] In some cases, adding a mild base like sodium acetate can be beneficial, especially when using hydrazine salts.[1]
-
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be overcome by adjusting the temperature or catalyst.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can often improve yields and significantly reduce reaction times.[8]
Q3: My reaction has stalled, and I suspect the formation of a stable intermediate. How can I confirm this and promote the reaction to completion?
A3: In some cases, stable intermediates such as hydroxylpyrazolidines (also referred to as 5-hydroxy-pyrazolines) may form and not readily dehydrate to the final aromatic pyrazole product.[3]
Troubleshooting Stable Intermediates:
-
Confirmation: These intermediates can often be detected by LC-MS analysis of the crude reaction mixture.
-
Promoting Dehydration:
-
Increase Temperature: Heating the reaction mixture to reflux can often provide the energy needed for the dehydration step.
-
Acid Catalysis: If not already present, adding a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) can facilitate the elimination of water.
-
Dehydrating Agents: In difficult cases, the addition of a dehydrating agent may be necessary.
-
Q4: My reaction mixture has developed a strong color. What causes this, and how can I obtain a colorless product?
A4: The formation of colored impurities is a common observation, particularly when using hydrazine derivatives which can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[1][3]
Troubleshooting Colored Impurities:
-
Inert Atmosphere: Handle sensitive hydrazines under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification with Activated Charcoal: Activated charcoal can be used to adsorb colored impurities.[9] Add a small amount of activated charcoal to a hot solution of your crude product, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[9]
-
Recrystallization: Thorough recrystallization from an appropriate solvent is often effective in removing colored impurities.[1]
Q5: I am performing an N-arylation reaction and observing biaryl side products. How can I minimize their formation?
A5: In metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[2]
Troubleshooting Biaryl Formation:
-
Ligand and Catalyst Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-N coupling over C-C homocoupling.[11] Using well-defined palladium precatalysts can also improve selectivity.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing homocoupling reaction.
-
Slow Addition: Slow addition of the aryl halide to the reaction mixture can help to maintain a low concentration of the aryl halide, thereby disfavoring the homocoupling side reaction.
Q6: I am working with 5-aminopyrazoles and observing dimerization. How can this be prevented?
A6: 5-Aminopyrazoles are versatile binucleophiles and can undergo self-condensation or react with other species in the reaction mixture to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[12][13] Dimerization through C-H/N-H, C-H/C-H, and N-H/N-H bond coupling has also been reported, often promoted by copper catalysts.[14]
Troubleshooting Dimerization:
-
Control of Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures when working with 5-aminopyrazoles if dimerization is not the desired outcome.
-
Protecting Groups: If the amino group is not involved in the desired transformation, consider protecting it with a suitable protecting group.
-
Careful Choice of Catalysts: Be mindful that certain metal catalysts, particularly copper, can promote dimerization.[14]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in a Representative Knorr Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Ratio of Regioisomer A:B |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Reflux | Mixture of isomers |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | Reflux | Increased selectivity for one isomer |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | Reflux | Dramatically increased selectivity |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Ambient | Equimolar mixture |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | N,N-Dimethylacetamide | Ambient | 98:2 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend. Regioisomer A and B refer to the two possible products of the condensation reaction.
Table 2: Comparison of Catalytic Conditions for Pyrazole Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | Acetic Acid | Ethanol | Reflux | 4 h | 75 |
| Conventional Heating | Nano-ZnO | None | 100 | 30 min | 92 |
| Microwave Irradiation | Piperidine | Ethanol | 80 | 5 min | 88 |
| Microwave Irradiation | None | None | 120 | 10 min | 95 |
Note: Yields are representative and can vary based on specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a mild base like sodium acetate may be added.[1]
-
Catalyst: Add a catalytic amount of a suitable acid (e.g., 3-5 drops of glacial acetic acid or hydrochloric acid) if required.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]
Protocol 2: Dehydration of a 5-Hydroxypyrazoline Intermediate
This protocol provides a general method for the acid-catalyzed dehydration of an isolated 5-hydroxypyrazoline.
-
Reaction Setup: Dissolve the crude or isolated 5-hydroxypyrazoline (1 equivalent) in a suitable solvent such as toluene or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents) or a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude pyrazole by recrystallization or column chromatography.
Protocol 3: Purification of a Pyrazole Isomer Mixture by Fractional Crystallization
This protocol outlines a general approach for separating pyrazole regioisomers based on differences in solubility.[15] This method is highly dependent on the specific properties of the isomers and may require significant optimization.
-
Solvent Screening: In small test tubes, test the solubility of the crude isomer mixture in a variety of solvents at room temperature and upon heating. The ideal solvent will show a significant difference in solubility for the two isomers.
-
Dissolution: Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize out. To promote slow cooling, the flask can be placed in an insulated container.
-
First Crop of Crystals: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent. This crop will be enriched in the less soluble isomer.
-
Concentration and Second Crop: Concentrate the mother liquor by partially evaporating the solvent and cool again to obtain a second crop of crystals, which will be enriched in the more soluble isomer.
-
Recrystallization for Purity: Recrystallize each crop of crystals from the same solvent to improve the purity of each isomer. Multiple recrystallization steps may be necessary to achieve high purity.
-
Analysis: Analyze the purity of each fraction by TLC, GC, or NMR spectroscopy.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. iscre28.org [iscre28.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. rcprocess.se [rcprocess.se]
Technical Support Center: Enhancing Bioassay Solubility of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid for bioassays.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer After Dilution from DMSO Stock
Problem: You have dissolved your this compound in DMSO, but upon dilution into your aqueous assay buffer, a precipitate forms, leading to inaccurate results.[1][2]
Possible Causes:
-
Low Aqueous Solubility: The compound has inherently poor solubility in water at the final assay concentration.[3]
-
DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility.[2]
-
Buffer pH: The pH of the assay buffer is not optimal for keeping the acidic compound in its more soluble, deprotonated (salt) form.[][5]
-
Kinetic vs. Thermodynamic Solubility: The compound may have been kinetically soluble in the initial mixture but precipitates over time as it reaches its lower thermodynamic solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration:
-
Determine the maximum tolerable DMSO concentration for your bioassay that does not affect the biological system.
-
If possible, increase the final DMSO concentration in your assay to help maintain compound solubility. Be aware that high concentrations of DMSO can be toxic to cells.[2]
-
-
Adjust Buffer pH:
-
Since this compound is an acidic compound, increasing the pH of the assay buffer can significantly enhance its solubility by converting it to its more soluble salt form.[][5][6]
-
Gradually increase the pH of your buffer (e.g., from 7.4 to 8.0, 8.5) and observe the effect on solubility. Ensure the adjusted pH is compatible with your assay's biological components.
-
-
Utilize Co-solvents:
-
In addition to DMSO, other water-miscible organic solvents can be used to increase solubility.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]
-
Prepare a stock solution in a mixture of DMSO and another co-solvent. Test different ratios to find the optimal blend for solubility and assay compatibility.
-
-
Employ Cyclodextrins:
Issue 2: Inconsistent or Non-reproducible Bioassay Results
Problem: You are observing high variability in your bioassay data, which may be linked to inconsistent compound solubility.
Possible Causes:
-
Precipitation in Stock Solution: The compound may be precipitating out of the DMSO stock solution over time, especially after freeze-thaw cycles.[2][14]
-
Incomplete Dissolution: The initial stock solution may not have been fully dissolved.
-
Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips, plates, or tubes.
Troubleshooting Steps:
-
Stock Solution Preparation and Storage:
-
Ensure complete dissolution of the compound in DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution.[3]
-
Visually inspect stock solutions for any precipitate before use.
-
Minimize freeze-thaw cycles of the stock solution.[2] Aliquot the stock into smaller, single-use volumes.
-
Consider storing DMSO stocks at room temperature for short periods to avoid precipitation caused by freezing.[2]
-
-
Dilution Protocol:
-
Use of Surfactants:
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective starting solvent for dissolving poorly water-soluble compounds for bioassays.[1] For compounds that are difficult to dissolve, co-solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be considered, but their compatibility with the specific bioassay must be verified.[8]
Q2: How can I determine the solubility of my compound in the assay buffer?
A2: You can estimate the aqueous solubility by preparing a series of dilutions of your DMSO stock in the assay buffer. After an equilibration period, visually inspect for precipitation or measure turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., >600 nm).[3]
Q3: Will adjusting the pH of my buffer affect my bioassay?
A3: Yes, changing the pH can affect enzyme activity, cell viability, and protein-ligand interactions. It is crucial to determine the acceptable pH range for your specific assay before using pH adjustment as a solubility enhancement technique.[16]
Q4: What are cyclodextrins and how do they improve solubility?
A4: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic cavity, forming an "inclusion complex" that has a higher affinity for aqueous solutions.[10][12]
Q5: Are there any alternatives to DMSO?
A5: While DMSO is widely used, alternatives exist. Co-solvents like ethanol, propylene glycol, and PEGs can be used.[7][9] For certain applications, specialized solvents designed to be less toxic and have better solubilizing properties are being developed.[17]
Data Presentation
Table 1: Solubility Enhancement Strategies - A Comparative Overview
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of acidic or basic compounds, leading to higher aqueous solubility.[][5] | Simple, cost-effective, and can be highly effective for ionizable compounds.[] | Limited to ionizable compounds; the required pH may not be compatible with the bioassay.[5][16] |
| Co-solvency | The addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, enhancing the solubility of nonpolar compounds.[7] | Simple to implement; a wide range of co-solvents are available.[8] | High concentrations of co-solvents can be toxic to cells or interfere with the assay.[7] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a water-soluble inclusion complex.[10][12] | Generally low toxicity; can significantly increase solubility without using organic solvents.[11] | Can be more expensive; may not be effective for all compounds; potential for the cyclodextrin itself to interact with the biological system. |
| Use of Surfactants | Formation of micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[15] | Effective at low concentrations; can also prevent compound aggregation. | Can interfere with biological membranes and protein function; may not be suitable for all assays.[15] |
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Enhancement
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., 7.4, 7.8, 8.2, 8.6).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution Series: Add a small aliquot of the DMSO stock to each of the prepared buffers to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is compatible with your assay.
-
Observation: Equilibrate the solutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Assessment: Visually inspect for any precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Cyclodextrin-Mediated Solubilization (Co-evaporation Method)
-
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 2-5 fold) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Prepare Compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Mixing: Slowly add the compound solution to the cyclodextrin solution while stirring continuously.
-
Evaporation: Stir the mixture for 24-48 hours to allow for complex formation. Evaporate the organic solvent and water under reduced pressure (e.g., using a rotary evaporator) to obtain a solid powder.
-
Reconstitution: The resulting powder is the drug-cyclodextrin complex, which can be dissolved in your aqueous assay buffer.
-
Validation: Confirm the enhancement in solubility by comparing the aqueous solubility of the complex to that of the free compound.
Visualizations
Caption: Experimental workflow for troubleshooting solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. humapub.com [humapub.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 17. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Pyrazole Compound Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazole compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
Encountering issues during your HPLC analysis of pyrazole compounds can be time-consuming. This guide provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary Interactions: Interaction of basic pyrazole compounds with acidic residual silanol groups on the silica-based column packing.[1][2] - Incorrect Mobile Phase pH: The pH of the mobile phase is close to the pKa of the pyrazole analyte, causing it to exist in both ionized and non-ionized forms.[2][3] - Column Overload: Injecting too much sample can lead to peak distortion.[1] - Column Void or Contamination: A void at the column inlet or a contaminated frit can cause poor peak shape.[1][4] | - Modify Mobile Phase: Add a competing base like triethylamine (0.1%) or an acid like trifluoroacetic acid (TFA) (0.1%) to the mobile phase to mask the silanol groups.[3] - Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic pyrazoles, a lower pH (e.g., pH 3) can protonate the analyte and reduce interaction with silanols.[1][3] - Use a Different Column: Employ a highly deactivated, end-capped column or a column with a different stationary phase (e.g., polar-embedded).[1][2] - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Column Maintenance: Flush the column with a strong solvent or replace the column if a void has formed.[4] |
| Broad Peaks | - Low Flow Rate: Insufficient flow rate can lead to band broadening. - Large Injection Volume: Injecting a large volume of a sample solvent stronger than the mobile phase. - Extra-column Volume: Excessive tubing length or diameter between the injector and detector.[2] - Column Contamination or Age: Buildup of contaminants or degradation of the stationary phase.[5] | - Optimize Flow Rate: Increase the flow rate, but be mindful of system pressure limits. - Modify Sample Solvent: Whenever possible, dissolve the sample in the mobile phase. - Minimize Tubing: Use shorter, narrower internal diameter tubing. - Column Cleaning/Replacement: Wash the column with appropriate solvents or replace it if it's old or heavily contaminated.[5] |
| Poor Resolution | - Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate the pyrazole compounds from impurities.[6][7] - Incorrect Column Choice: The stationary phase may not be suitable for the specific pyrazole derivatives being analyzed.[8][9] - Isocratic Elution Issues: An isocratic mobile phase may not be strong enough to elute all compounds in a reasonable time with good separation. | - Optimize Mobile Phase: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[6][10] - Try a Different Column: Test columns with different stationary phases (e.g., C8, Phenyl) or different particle sizes. For chiral pyrazoles, a chiral column is necessary.[8][9] - Implement a Gradient: A gradient elution, where the mobile phase strength increases over time, can improve the resolution of complex mixtures. |
| Irreproducible Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time.[11] - Fluctuating Column Temperature: Changes in ambient temperature can affect retention times.[11] - Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs.[11] - Pump Issues: Leaks or air bubbles in the pump can cause flow rate fluctuations.[11] | - Precise Mobile Phase Preparation: Prepare fresh mobile phase daily and use a calibrated pH meter.[11] - Use a Column Oven: Maintain a constant column temperature using a column oven.[11] - Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting the analysis sequence.[11] - System Maintenance: Regularly check for leaks and degas the mobile phase to prevent air bubbles.[11] |
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole peaks tailing, and how can I fix it?
Peak tailing for pyrazole compounds is often due to secondary interactions between basic nitrogen atoms in the pyrazole ring and acidic residual silanol groups on the surface of the silica-based HPLC column.[1][2] This interaction causes some of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.
To fix this, you can:
-
Adjust the mobile phase pH: Lowering the pH (e.g., to 3.0) will protonate the basic pyrazole, reducing its interaction with the silanols.[1]
-
Add a mobile phase modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or a base like triethylamine can help to mask the active silanol sites.[3]
-
Use a modern, high-purity silica column: These columns have fewer residual silanol groups and are often end-capped to further reduce their activity.[1]
Q2: What is a good starting mobile phase for reversed-phase HPLC analysis of pyrazole compounds?
A good starting point for the analysis of many pyrazole derivatives is a mobile phase consisting of a mixture of acetonitrile and water.[12][13] You can begin with a ratio of 50:50 and adjust it based on the retention of your specific compound. If the compound elutes too quickly, decrease the percentage of acetonitrile. If it is retained for too long, increase the acetonitrile concentration. The addition of a modifier like 0.1% formic acid or 0.1% TFA is often beneficial for improving peak shape.[6]
Q3: How do I choose the right column for my pyrazole analysis?
The choice of column depends on the properties of your pyrazole compound.
-
For general-purpose analysis of non-chiral pyrazoles, a C18 column is a robust and common choice.[6][14]
-
If your pyrazole is highly polar, a column with a less hydrophobic stationary phase, such as a C8 or a polar-embedded phase, might provide better retention and selectivity.
-
For the separation of enantiomers of chiral pyrazole derivatives, a specialized chiral stationary phase is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, have been shown to be effective.[8][9]
Q4: My pyrazole compound is not retained on a C18 column. What should I do?
If your pyrazole compound is very polar, it may have insufficient retention on a C18 column with a highly aqueous mobile phase. To increase retention, you can:
-
Decrease the organic solvent percentage in your mobile phase.
-
Use a 100% aqueous mobile phase, if your column is compatible (many modern C18 columns are).
-
Switch to a more polar stationary phase, such as a cyano (CN) or amino (NH2) column.
-
Consider HILIC (Hydrophilic Interaction Liquid Chromatography) if your compound is extremely polar.
Q5: What detection wavelength should I use for pyrazole compounds?
Pyrazole compounds typically have UV absorbance due to their aromatic ring structure. A good starting point for detection is often in the range of 210-280 nm.[6][13] To determine the optimal wavelength, it is best to measure the UV spectrum of your pyrazole standard and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.
Experimental Protocols
Below are example experimental protocols for the HPLC analysis of pyrazole compounds. These should be used as a starting point and may require optimization for your specific analyte and matrix.
Example 1: General Reversed-Phase Analysis of a Pyrazole Derivative
This method is a general starting point for the analysis of a non-chiral pyrazole compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Methanol Isocratic elution with 80% B[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 25 °C[6] |
| Injection Volume | 5 µL[6] |
| Detector | UV at 206 nm[6] |
| Sample Preparation | Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration.[6] |
Example 2: Chiral Separation of Pyrazole Enantiomers
This method is an example for separating chiral pyrazole derivatives.
| Parameter | Condition |
| Column | Lux Cellulose-2 or Lux Amylose-2[8][9] |
| Mobile Phase | Normal Phase: n-hexane/ethanol[8][9] Polar Organic Mode: Methanol or Acetonitrile[8][9] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm[15] |
| Sample Preparation | Dissolve the racemic mixture in the mobile phase. |
Visualizations
Troubleshooting Workflow for Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. agilent.com [agilent.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mjcce.org.mk [mjcce.org.mk]
strategies to overcome low reactivity of starting materials in pyrazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of starting materials in pyrazole synthesis.
Troubleshooting Guides
Low yields and incomplete reactions are common hurdles in pyrazole synthesis, often stemming from the inherent reactivity of the starting materials. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Low or No Product Yield
Low or no formation of the desired pyrazole product is a frequent problem. The primary cause often lies in the reactivity of the 1,3-dicarbonyl compound and the hydrazine derivative, as well as suboptimal reaction conditions.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are of high purity.[1][2] Impurities can lead to side reactions, reducing the yield and complicating purification.[1][3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at excessive temperatures.[4]
-
Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents can be more effective than polar protic solvents like ethanol for reactions involving aryl hydrazines.[2]
-
pH: The pH of the reaction medium can significantly influence the rate of reaction. Acid catalysis is commonly employed in the Knorr pyrazole synthesis to protonate a carbonyl group, activating it for nucleophilic attack.[5][6] Conversely, in some cases, the addition of a mild base like sodium acetate can be beneficial.[1]
-
-
Introduce a Catalyst: If thermal energy is insufficient, the addition of a catalyst can be effective.
-
Consider Starting Material Activation:
-
In situ Generation of 1,3-Diketones: Reacting ketones with acid chlorides in situ to form the 1,3-diketone immediately before adding hydrazine can lead to good to excellent yields.[1][8]
-
Use of Activated Enol Ethers: Activated enol ethers can serve as highly reactive three-carbon synthons for pyrazole synthesis.[3]
-
-
Employ Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often by efficiently heating the reaction mixture to the required temperature.[9][10][11][12]
Issue 2: Formation of Regioisomers with Unsymmetrical Dicarbonyls
When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers.[1]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group is more susceptible to attack.
-
pH Control: Acidic or basic conditions can alter the relative reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens, favoring the formation of one isomer.[1]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards a single regioisomer.[1]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors like β-enaminones, where the regiochemistry is "locked" before cyclization, can lead to the formation of a single product.[4]
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow, even at reflux. What can I do to speed it up?
A1: To accelerate a slow reaction, consider the following:
-
Microwave Irradiation: This is a highly effective method for increasing reaction rates.[9][10][11][12] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.[10][11]
-
Catalysis: The addition of a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is a standard practice in the Knorr pyrazole synthesis and can significantly speed up the reaction.[5][7]
-
Solvent Choice: Ensure you are using an appropriate solvent. For some starting materials, a higher boiling point solvent might be necessary to reach the required reaction temperature.
Q2: I am using a β-ketoester, and the reactivity is very low. Are there specific strategies for this class of compounds?
A2: β-ketoesters can be less reactive than 1,3-diketones.[7] To improve reactivity:
-
Stronger Acid Catalysis: A stronger acid catalyst might be required to sufficiently activate the ketone carbonyl over the less reactive ester carbonyl.
-
Higher Temperatures: These reactions often require higher temperatures and longer reaction times.[7]
-
Alternative Methods: Consider a multi-component synthesis approach, which can sometimes be more efficient for less reactive substrates.[13][14]
Q3: Can I use a hydrazine salt (e.g., hydrazine hydrochloride) directly?
A3: Yes, hydrazine salts are commonly used. However, their use will make the reaction mixture acidic.[1] This can be beneficial as it provides in situ acid catalysis. In some cases, adding a mild base, such as sodium acetate, is recommended to neutralize the excess acid, which can prevent the formation of colored byproducts.[1]
Q4: My starting materials are expensive/precious. How can I optimize the reaction on a small scale before scaling up?
A4: High-throughput screening techniques using microwave-assisted synthesis are well-suited for optimizing reactions with small amounts of material.[9] This allows for the rapid testing of different solvents, temperatures, and catalysts to identify the optimal conditions before committing to a larger scale synthesis.
Data Presentation
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield
| Starting Material (1,3-Dicarbonyl) | Hydrazine Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Conventional | Reflux | 2 h | 85 | [15] |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | Room Temp | 30 min | 95 | [15] |
| 3-Aminocrotononitrile | Aryl hydrazine | Microwave | 150 | 10-15 min | 70-90 | [11] |
| α,β-unsaturated carbonyl | Substituted hydrazine | Microwave (70-100W) | 120 | 20 min | 60-80 | [10] |
| 1,3-Diketone | Arylhydrazine | Conventional (N,N-dimethylacetamide) | Room Temp | - | 59-98 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure based on the classical Knorr synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).[1]
-
Add the hydrazine derivative (1.0-1.2 equivalents) dropwise to the solution at room temperature.[1][4]
-
If required, add a catalytic amount of acid (e.g., 3-4 drops of glacial acetic acid).[7]
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[1][4]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol is a general guideline for performing pyrazole synthesis using a microwave reactor.
Methodology:
-
In a microwave reaction vessel, combine the 1,3-dicarbonyl compound or its precursor (e.g., 3-aminocrotononitrile), the aryl hydrazine, and a suitable solvent (e.g., 1 M HCl in water).[11]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 10-15 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
Basify the solution (e.g., with 10% NaOH) to precipitate the product.[11]
-
Isolate the desired compound by vacuum filtration.[11] Further purification can be performed by recrystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of cyclocondensation reactions for pyrazoles
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to the regioselectivity of cyclocondensation reactions for pyrazoles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what is the primary challenge regarding regioselectivity?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dicarbonyl, and a hydrazine derivative.[1][2] This is often referred to as the Knorr pyrazole synthesis.[3][4] The primary challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two distinct regioisomers, which can be difficult to separate.[3][5] Controlling the regioselectivity to exclusively form the desired biologically active isomer is a significant goal.[3]
Q2: What are the key factors that influence the regioselectivity of the Knorr pyrazole synthesis?
A2: The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[3][6] Key factors include:
-
Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3][7]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[3][8]
-
Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway, potentially favoring one regioisomer over the other.[3][6]
-
Solvent: The choice of solvent has a dramatic impact on regioselectivity. Fluorinated alcohols, for instance, have been shown to significantly improve the regioselectivity in favor of a specific isomer.[5][9]
-
Temperature: Reaction temperature can be a critical parameter for controlling the regiochemical outcome.[10][11]
Q3: Besides the Knorr synthesis, what are other methods for preparing pyrazoles?
A3: Other significant methods for pyrazole synthesis include reactions with acetylenic ketones, vinyl ketones, and multicomponent reactions.[8][12][13] The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another important route.[12][14] More recent methods involve the reaction of N-alkylated tosylhydrazones with terminal alkynes, which can offer complete regioselectivity.[15][16][17]
Troubleshooting Guide
Q4: I am getting a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
A4: A low regioselectivity is a common issue.[6] Here are several strategies to improve it:
-
Change the Solvent: This is one of the most effective methods. If you are using a standard solvent like ethanol, switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5][9] Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have also been shown to improve results, especially with aryl hydrazine hydrochlorides.[4][12]
-
Modify the Reaction Temperature: Systematically varying the temperature may favor the formation of one isomer. Some protocols have demonstrated temperature-controlled divergent synthesis of pyrazoles.[10][11]
-
Adjust the pH: If your reaction is run under neutral conditions, consider adding a catalytic amount of acid or base. The reaction pathway can be sensitive to pH, altering the preferred site of initial attack.[3][6]
-
Introduce Steric Bulk: If possible, modify your substrates to introduce a sterically bulky group on either the 1,3-dicarbonyl or the hydrazine to direct the reaction to the less hindered carbonyl.[3]
Q5: My reaction is very slow or is not going to completion, resulting in a low yield. What could be the cause?
A5: Low yields can stem from several factors.[6] Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are pure. Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[6]
-
Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[1] Increasing the reaction temperature or adding a dehydrating agent might be necessary to drive the reaction to completion.
-
Reaction Conditions: The reaction may require optimization of temperature, time, or stoichiometry. A slight excess of the hydrazine (e.g., 1.2 equivalents) can sometimes improve the yield.[6] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1][6]
Q6: The reaction mixture is turning dark, and I am getting many side products. What is happening?
A6: Discoloration is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and can be due to the formation of colored impurities from the hydrazine starting material.[6]
-
Acid-Promoted Side Reactions: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of byproducts. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[6]
-
Oxidation: The hydrazine or intermediates may be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
-
Purification: Activated carbon treatment of the reaction mixture before workup can help remove some colored impurities. The final product can often be purified from these byproducts by recrystallization or column chromatography.[6]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
This table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-dicarbonyl compounds and methylhydrazine. The two possible regioisomers are denoted as A (N-methyl group adjacent to R¹) and B (N-methyl group adjacent to R²).
| Entry | 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Solvent | Ratio (A:B) | Reference |
| 1 | R¹ = Ph, R² = CF₃ | EtOH | 1:1.8 | [5] |
| 2 | R¹ = Ph, R² = CF₃ | TFE | 85:15 | [5] |
| 3 | R¹ = Ph, R² = CF₃ | HFIP | >99:1 | |
| 4 | R¹ = 2-Furyl, R² = CF₃ | EtOH | 1:1.3 | |
| 5 | R¹ = 2-Furyl, R² = CF₃ | TFE | 90:10 | |
| 6 | R¹ = 2-Furyl, R² = CF₃ | HFIP | 99:1 | |
| 7 | R¹ = 4-Cl-Ph, R² = CF₃ | EtOH | 30:70 | |
| 8 | R¹ = 4-Cl-Ph, R² = CF₃ | HFIP | 99:1 | |
| 9 | R¹ = 4-MeO-Ph, R² = Me | EtOH | 59:41 | |
| 10 | R¹ = 4-MeO-Ph, R² = Me | HFIP | 91:9 |
Table 2: Influence of Hydrazine Substituent on Regioselectivity
This table shows the regioselectivity for the reaction of acetylenic ketones with different substituted hydrazines. Isomer 27 corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while isomer 28 has the N-substituted nitrogen adjacent to the R² group.
| Entry | Acetylenic Ketone (R¹-C≡C-CO-R²) | Hydrazine | Ratio (27:28) | Reference |
| 1 | R¹ = Ph, R² = Ph | Methylhydrazine | 97:3 | [12] |
| 2 | R¹ = Ph, R² = 4-Me-Ph | Methylhydrazine | 93:7 | [12] |
| 3 | R¹ = Ph, R² = Ph | Phenylhydrazine | 13:87 | [12] |
| 4 | R¹ = Ph, R² = 4-Me-Ph | Phenylhydrazine | 1:99 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols [5]
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and methylhydrazine with improved regioselectivity.
-
Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.1 M solution.
-
Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1-1.2 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-2 hours.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole regioisomer.
Protocol 2: Temperature-Controlled Synthesis of Substituted Pyrazoles [10]
This protocol describes a method where temperature is used to control the reaction outcome.
-
Reactant Mixture: In a sealed reaction vessel, combine the α,β-alkynic hydrazone (1.0 equiv), and ethanol (0.2 M).
-
Temperature Control for Product A (Pyrazoles): Heat the reaction mixture to 80 °C and stir for the time indicated by reaction monitoring (e.g., TLC).
-
Temperature Control for Product B (1-Tosyl-1H-pyrazoles): Heat the reaction mixture to 120 °C and stir for the time indicated by reaction monitoring.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.[3]
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 15. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Temperature Control in the Divergent Synthesis of Pyrazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions for the temperature-controlled divergent synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind temperature-controlled divergent synthesis of pyrazoles?
A1: Temperature-controlled divergent synthesis is a strategy that allows for the selective synthesis of different pyrazole derivatives from common starting materials by simply tuning the reaction temperature.[1][2] This approach leverages the temperature-dependent reactivity of intermediates and reaction pathways to favor the formation of a specific desired product.
Q2: I am getting a mixture of pyrazole and 1-tosyl-1H-pyrazole. How can I selectively synthesize one over the other?
A2: The selective synthesis of pyrazoles versus 1-tosyl-1H-pyrazoles can often be achieved by controlling the reaction temperature. A recent study demonstrated that in the reaction of α,β-alkynic hydrazones, a lower temperature (e.g., 95 °C) can favor the formation of the 1-tosyl-1H-pyrazole, while a higher temperature may promote the synthesis of the corresponding pyrazole.[3]
Q3: My pyrazole synthesis is suffering from low yield. What are the common causes and how can I improve it?
A3: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side reactions, or product degradation.[4] To improve the yield, consider the following:
-
Increase Reaction Temperature: For many condensation reactions, heating is necessary to drive the reaction to completion.[4] Refluxing the reaction mixture is a common practice.[5]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting materials are fully consumed.[4]
-
Catalyst Choice: The use of an appropriate acid or base catalyst can be critical. For instance, in the Knorr synthesis, catalytic amounts of a protic acid are often used.[4]
-
Control Stoichiometry: Carefully controlling the ratio of reactants can minimize side reactions.[4]
Q4: How does temperature affect the regioselectivity of pyrazole synthesis?
A4: Temperature can significantly influence the regioselectivity of pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[5] The reaction may proceed through different pathways at different temperatures, leading to a different major regioisomer.[5] It is crucial to carefully control the reaction temperature to achieve the desired regioselectivity.
Q5: I am observing the formation of colored impurities in my reaction. What could be the cause?
A5: The formation of yellow or red colored impurities can be due to the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.[6] Ensuring an inert atmosphere (e.g., running the reaction under nitrogen) and using pure starting materials can help minimize these side reactions.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction. | Increase reaction temperature and/or prolong reaction time. Monitor reaction progress by TLC or LC-MS.[4] |
| Side reactions or byproduct formation. | Optimize stoichiometry of reactants. Experiment with different solvents and temperatures to minimize side product formation.[4] | |
| Product degradation. | Use milder reaction conditions (lower temperature, milder catalyst). Ensure the workup procedure is not degrading the product.[4] | |
| Poor Regioselectivity | Use of unsymmetrical 1,3-dicarbonyl compounds. | Carefully control the reaction temperature.[5] Adjust the pH of the reaction mixture.[5] The choice of solvent can also dramatically influence regioselectivity.[5] |
| Formation of Multiple Products (Divergent Synthesis) | Lack of precise temperature control. | Strictly control the reaction temperature to favor the formation of the desired product. Refer to established protocols for specific temperature ranges.[3] |
| Reaction Stalls at Intermediate Stage | Formation of stable intermediates (e.g., hydroxylpyrazolidines). | Increase the reaction temperature or add a dehydrating agent to promote the final dehydration step.[5] |
| Presence of Colored Impurities | Decomposition of hydrazine. | Use high-purity hydrazine and run the reaction under an inert atmosphere.[6][7] |
| Oxidation of intermediates. | Degas the solvent and maintain an inert atmosphere throughout the reaction.[6] |
Experimental Protocols
Protocol 1: Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles
This protocol is based on a method for the temperature-controlled divergent synthesis from α,β-alkynic hydrazones.[3]
Materials:
-
α,β-alkynic hydrazone (1.0 eq)
-
Ionic liquid ([HDBU][OAc]) or Ethanol
-
DBU (1.0 eq, if using ethanol)
Procedure for 1-Tosyl-1H-pyrazole Synthesis (Condition A):
-
In a reaction vessel, add the α,β-alkynic hydrazone (0.2 mmol) to the ionic liquid [HDBU][OAc] (2.0 mL).
-
Stir the mixture at 95 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by silica gel column chromatography.
Procedure for Pyrazole Synthesis (Condition B):
-
In a reaction vessel, dissolve the α,β-alkynic hydrazone (0.2 mmol) and DBU (1.0 eq) in ethanol (2.0 mL).
-
Stir the mixture at 95 °C under an air atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the product by silica gel column chromatography.
Quantitative Data Summary:
| Product Type | Condition | Temperature | Solvent | Yield (%) | Reference |
| 1-Tosyl-1H-pyrazole | A | 95 °C | [HDBU][OAc] | up to 98% | [3] |
| Pyrazole | B | 95 °C | Ethanol | up to 85% | [3] |
Protocol 2: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5]
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., glacial acetic acid, hydrochloric acid) (catalytic amount, if required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in a suitable solvent.
-
Add the hydrazine derivative to the solution. If a hydrazine salt is used, an equivalent of a base like sodium acetate may be added.
-
Add a catalytic amount of a suitable acid if required.
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature will depend on the specific substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Temperature-controlled divergent synthesis of pyrazoles.
Caption: Troubleshooting workflow for low pyrazole yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the pyrazole derivative 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. While both share a core pyrazole structure, their roles in pharmacology and chemistry differ significantly. Celecoxib is an active pharmaceutical ingredient (API) with a specific mechanism of action, whereas this compound is primarily recognized as a versatile chemical intermediate for the synthesis of various bioactive molecules.[1]
This document outlines their structural differences, mechanisms of action, and available experimental data to provide a clear, objective comparison for research and development purposes.
Structural and Physicochemical Properties
Celecoxib is a diaryl-substituted pyrazole, characterized by a trifluoromethyl group at the 3-position and a p-sulfamoylphenyl group at the 1-position of the pyrazole ring.[2] These substitutions are critical for its selective inhibition of the COX-2 enzyme.[3] In contrast, this compound features a p-tolyl group at the 3-position and a carboxylic acid group at the 5-position, making it a valuable building block in synthetic chemistry.[1]
| Property | This compound | Celecoxib |
| IUPAC Name | This compound | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[4] |
| Molecular Formula | C₁₁H₁₀N₂O₂[1] | C₁₇H₁₄F₃N₃O₂S[4] |
| Molecular Weight | 202.21 g/mol [1] | 381.37 g/mol [4] |
| Appearance | White powder[1] | White to off-white crystalline powder[4] |
| Melting Point | 252-258 °C[1] | 157-159 °C[4] |
| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.[4] | Practically insoluble in aqueous media at physiological pH.[5] |
| pKa | Data not available | 11.1 (sulfonamide moiety)[5] |
Mechanism of Action
Celecoxib: Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[2][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors.[3][7] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, the COX-2 isoform is induced during inflammation and is a primary mediator of pain and swelling.[8][9]
Celecoxib's sulfonamide side chain binds to a hydrophilic side pocket present in the COX-2 enzyme but not in COX-1, conferring its selectivity.[3][6] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1, thereby lowering the risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
This compound
Currently, there is no direct experimental evidence in the public domain detailing a specific pharmacological mechanism of action for this compound itself. It is primarily recognized as a synthetic intermediate.[1] Its structure provides a pyrazole scaffold that can be chemically modified to create a diverse range of compounds with potential biological activities, including anti-inflammatory properties.[1][10]
Caption: Relationship between the intermediate, synthesis, and final active drug.
Experimental Data: COX-2 Inhibition
Quantitative data on the inhibitory activity of Celecoxib against COX enzymes is well-documented. In contrast, such data is not available for this compound, reflecting its role as a precursor rather than a tested inhibitor.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | ~24.2 - 26.9 | ~0.06 - 0.54 | ~179 - 405[11][12] |
| This compound | Data not available | Data not available | Data not available |
IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2.
In vivo studies have demonstrated Celecoxib's efficacy. For instance, in a rat model of corneal neovascularization, Celecoxib (30 mg/kg/day) inhibited angiogenesis by 78.6% and reduced prostaglandin E₂ (PGE₂) production by 78.5%.[13]
Experimental Protocols
Protocol 1: Synthesis of Celecoxib
A common synthetic route involves the condensation of a β-dione with a substituted hydrazine.[9][14]
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[9]
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol determines the IC₅₀ values of a test compound for COX-1 and COX-2.[9]
Objective: To quantify the inhibitory potency and selectivity of a test compound (e.g., Celecoxib).
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (Celecoxib)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
Assay buffer
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In separate wells of a microplate, pre-incubate the COX-1 or COX-2 enzyme with either the vehicle (control) or varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).
-
Quantify the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro COX inhibition enzyme immunoassay (EIA).
Conclusion
The comparative analysis reveals a fundamental difference between Celecoxib and this compound. Celecoxib is a highly characterized, selective COX-2 inhibitor with a well-defined mechanism of action and extensive supporting in vitro and in vivo data.[3][13][15] Its specific structural features, including the trifluoromethyl and sulfonamide moieties, are essential for its potent and selective biological activity.
In contrast, this compound serves as a valuable chemical precursor.[1] While it shares the pyrazole core, it lacks the specific functional groups required for high-affinity binding and selective inhibition of COX-2 in the manner of Celecoxib. The absence of publicly available biological data for this compound underscores its primary role as a building block for medicinal chemistry exploration rather than as a standalone therapeutic agent. For researchers, this distinction is critical: Celecoxib is a tool for studying the effects of COX-2 inhibition, while this compound is a starting point for synthesizing novel compounds with potentially diverse pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 5. Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 15. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Activity of Novel Pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anti-inflammatory agents has led to significant interest in pyrazole derivatives. This guide provides an objective comparison of the anti-inflammatory performance of several novel pyrazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of novel pyrazole derivatives is typically evaluated through a combination of in vitro and in vivo assays. These studies are crucial for determining the potency and selectivity of the compounds, often comparing them to well-known drugs such as Celecoxib and Indomethacin.
In Vitro Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors are designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[2]
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) of several recently developed pyrazole derivatives compared to the selective COX-2 inhibitor, Celecoxib. A lower IC50 value indicates greater potency.
Table 1: In Vitro COX-1/COX-2 Inhibition Data for Novel Pyrazole Derivatives
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Novel Pyrazoles | |||
| 3-(trifluoromethyl)-5-arylpyrazole[2] | 4.5 | 0.02 | 225 |
| Pyrazole-Thiazole Hybrid[2] | - | 0.03 | - |
| Pyrazolo-Pyrimidine[2] | - | 0.015 | - |
| Compound 3b[3] | - | 0.039 | 22.21 |
| Compound 5b[3] | - | 0.038 | 17.47 |
| Reference Drug | |||
| Celecoxib | - | - | - |
Note: IC50 values are collated from multiple sources. A dash (-) indicates data not specified in the cited sources.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema assay in rats is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is measured and compared with that of a standard drug.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) |
| Novel Pyrazoles | ||
| Pyrazole Derivatives (general range)[2] | 10 | 65-80 |
| Pyrazole-Thiazole Hybrid[2] | - | 75 |
| Compound 6b[4] | - | 85.23 - 85.78 |
| Compounds 2b, 2d, 2g[5] | - | Comparable to Celecoxib |
| Reference Drugs | ||
| Indomethacin[2] | 10 | 55 |
| Indomethacin[4] | - | 72.99 |
| Celecoxib[4] | - | 83.76 |
| Celecoxib[5] | - | 82.2 (at 5h) |
Note: A dash (-) indicates data not specified in the cited sources.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Caption: COX-1/COX-2 signaling pathway in inflammation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation of the anti-inflammatory activity of novel compounds.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50).
-
Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzyme is incubated with a heme cofactor in a reaction buffer.
-
The test compound (novel pyrazole derivative) at various concentrations is added to the enzyme solution.
-
Arachidonic acid is added to initiate the reaction.
-
The peroxidase activity is measured by the addition of TMPD, and the absorbance is read using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
-
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used model for evaluating the acute anti-inflammatory effects of drugs.[6]
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group compared to the control group that received only the vehicle and carrageenan.
-
Caption: General experimental workflow for validating anti-inflammatory compounds.
Conclusion
The presented data indicates that novel pyrazole derivatives exhibit potent anti-inflammatory activities, often comparable or superior to established NSAIDs like Indomethacin and Celecoxib.[4][5] Many of these new compounds demonstrate high selectivity for the COX-2 enzyme, which is a promising characteristic for reducing gastrointestinal side effects.[2] The continued exploration of this chemical scaffold holds significant potential for the development of the next generation of anti-inflammatory therapeutics. Further investigations into their mechanisms of action and safety profiles are warranted to advance these promising compounds toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective COX-2 Inhibitors: Performance, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of several prominent cyclooxygenase-2 (COX-2) inhibitors. While direct experimental data for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid as a COX-2 inhibitor is not extensively available in public literature, its pyrazole scaffold is a key structural feature in some selective COX-2 inhibitors, such as Celecoxib. This guide will focus on a comparative analysis of established coxibs, providing a framework for evaluating potential new chemical entities based on similar scaffolds.
Executive Summary
Selective COX-2 inhibitors represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. By targeting the inducible COX-2 isozyme, which is upregulated at sites of inflammation, these drugs effectively reduce pain and inflammation while sparing the constitutively expressed COX-1 isozyme responsible for gastrointestinal cytoprotection and platelet aggregation. This guide presents a comparative analysis of key performance indicators for five well-established COX-2 inhibitors: Celecoxib, Rofecoxib, Etoricoxib, Valdecoxib, and Lumiracoxib. The comparison is based on their in vitro inhibitory potency and selectivity, in vivo anti-inflammatory efficacy, and key pharmacokinetic parameters.
Data Presentation: Comparative Analysis of COX-2 Inhibitors
The following tables summarize the quantitative data for the selected COX-2 inhibitors, providing a basis for objective comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition
This table presents the half-maximal inhibitory concentrations (IC50) against human COX-1 and COX-2 enzymes, along with the calculated selectivity index (COX-1 IC50 / COX-2 IC50). A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 | >2778 |
| Etoricoxib | 116 | 1.1 | 106 |
| Valdecoxib | 140 | 0.005 | 28000 |
| Lumiracoxib | 67 | 0.13 | 515 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
This table shows the 50% effective dose (ED50) of each compound in a standard animal model of inflammation. A lower ED50 value indicates greater in vivo potency.
| Compound | ED50 (mg/kg) |
| Celecoxib | 0.81 |
| Rofecoxib | 1.5 |
| Valdecoxib | 5.9 |
| Lumiracoxib | 0.24 (ID50 in air pouch model) |
Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols.
Table 3: Key Pharmacokinetic Parameters in Humans
This table summarizes important pharmacokinetic properties of the selected COX-2 inhibitors.
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Tmax (h) |
| Celecoxib | 22-40 | ~97 | 11 | 2-3 |
| Rofecoxib | ~93 | ~87 | ~17 | 2-3 |
| Etoricoxib | ~100 | ~92 | ~22 | 1 |
| Valdecoxib | ~83 | ~98 | 8-11 | 2.25-3 |
| Lumiracoxib | ~74 | >98 | 4 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to evaluate COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)
Objective: To determine the potency and selectivity of a compound by measuring the inhibition of prostaglandin E2 (PGE2) production (COX-2 activity) and thromboxane B2 (TXB2) production (COX-1 activity) in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-2 Induction: To measure COX-2 activity, aliquots of blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.
-
Compound Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the blood samples at various concentrations and incubated.
-
COX-1 Activity Measurement: For COX-1 activity, whole blood is allowed to clot at 37°C, which triggers platelet activation and subsequent TXB2 production via COX-1.
-
Prostanoid Measurement: After incubation, plasma (for PGE2) or serum (for TXB2) is separated by centrifugation. The concentrations of PGE2 and TXB2 are quantified using validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.
-
Data Analysis: The percentage of inhibition of PGE2 and TXB2 production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)
Objective: To assess the in vivo anti-inflammatory activity of a compound in a model of acute inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specified period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each dose group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group. The ED50 value, the dose that produces 50% inhibition of edema, is then calculated.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by COX-2 inhibitors and a typical experimental workflow for their evaluation.
Caption: The COX-2 signaling pathway and the mechanism of action of selective COX-2 inhibitors.
Caption: A generalized experimental workflow for the preclinical evaluation of COX-2 inhibitors.
Conclusion
The comparative data presented in this guide highlight the distinct profiles of various selective COX-2 inhibitors. While all compounds demonstrate significant selectivity for COX-2 over COX-1, there are notable differences in their in vitro potency, in vivo efficacy, and pharmacokinetic properties. These differences underscore the importance of a comprehensive evaluation of multiple parameters during the drug discovery and development process. For novel compounds like those based on the this compound scaffold, the experimental protocols and comparative data provided herein offer a valuable resource for guiding future research and development efforts in the pursuit of safer and more effective anti-inflammatory agents.
A Comparative Analysis of the Herbicidal Efficacy of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of pyrazole derivatives against other common herbicides. Pyrazole and its derivatives have emerged as a significant class of agrochemicals due to their potent biological activities and diverse mechanisms of action.[1][2] This document synthesizes experimental data to offer an objective performance analysis, details common experimental protocols for efficacy testing, and visualizes key pathways and workflows to aid in research and development.
Herbicidal Mechanism of Action of Pyrazole Derivatives
Pyrazole-based herbicides primarily function by inhibiting key enzymes in essential plant metabolic pathways. The most common targets include 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[1][3]
-
HPPD Inhibition: Many pyrazole herbicides, such as pyrazolate and pyrazoxyfen, inhibit HPPD.[3][4] This enzyme is crucial in the tyrosine degradation pathway, which is linked to plastoquinone and tocopherol biosynthesis.[4] Inhibition of HPPD leads to a depletion of these essential compounds, causing bleaching of new growth and eventual plant death.[1]
-
PPO Inhibition: Some novel pyrazole derivatives are designed as PPO inhibitors.[5] PPO is involved in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that disrupt cell membranes and cause rapid necrosis.[5]
-
ALS Inhibition: Pyrazole rings have also been incorporated into sulfonylurea herbicides that target ALS.[1] ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Inhibition of this enzyme halts protein synthesis and cell division, leading to plant death.[1]
Comparative Efficacy Data
The following tables summarize the herbicidal efficacy of various pyrazole derivatives compared to other commercial herbicides. The data has been compiled from multiple studies and is presented to facilitate comparison.
Table 1: Post-emergence Herbicidal Activity of Pyrazole Derivatives against Various Weed Species
| Herbicide | Target Weed | Application Rate (g ai/ha) | Inhibition (%) | Reference |
| Pyrazole Derivative 5 | 7 weed species | 30 | 100 | [1] |
| Pyrazole Derivative 16 | A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis | 150 | >90.0 | [1] |
| Pyrazole Derivative 26 | D. sanguinalis, S. viridis | 150 | >80 | [1] |
| Pyraflufen-ethyl (Commercial PPO inhibitor) | A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis | 300 | <90.0 | [1] |
| Mesotrione (Commercial HPPD inhibitor) | P. depressa, C. bursa-pastoris | 37.5 - 75.0 | Comparable to Pyrazole Derivative 2 | [1] |
| Pyrazoxyfen (Commercial Pyrazole Herbicide) | Barnyard grass | 0.05 mmol m⁻² | Less potent than compounds 5n and 5o | [6] |
| Compound 5n (Pyrazole Derivative) | Barnyard grass | 0.05 mmol m⁻² | Good | [6] |
| Compound 5o (Pyrazole Derivative) | Barnyard grass | 0.05 mmol m⁻² | Good | [6] |
| Compound 6a & 6c (Pyrazole Derivatives) | D. sanguinalis, A. theophrasti, E. prostrata | 150 | 50-60 | [7] |
| Pyroxasulfone (Commercial Herbicide) | E. prostrata | 150 | Less potent than 6a and 6c | [7] |
Table 2: In Vitro Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 Value | Reference |
| Pyrazolate Metabolite | HPPD | 13 nM | [4] |
| Pyrazolate | HPPD | 52 nM | [4] |
| Pyrazoxyfen | HPPD | 7.5 µM | [4] |
| Pyrazole Derivative 16 | PPO | 0.04 mg/L | [1] |
| Pyraflufen-ethyl | PPO | 0.06 mg/L | [1] |
Experimental Protocols for Herbicide Efficacy Testing
Standardized protocols are essential for the accurate assessment of herbicidal efficacy. The following outlines a typical whole-plant bioassay methodology for post-emergence herbicide testing in a greenhouse setting.[8][9]
1. Seed Germination and Plant Growth:
-
Weed seeds are collected from fields, cleaned, and stored in dry, low-temperature conditions.[8][9]
-
Seeds are germinated in petri dishes or trays with a suitable substrate.[8]
-
Seedlings are transplanted into pots at a specific growth stage (e.g., two-leaf stage).[4]
-
Plants are grown in a controlled greenhouse environment (e.g., 25-30 °C).[1]
2. Herbicide Application:
-
Herbicides are applied at various doses, often in a log series, to determine dose-response relationships.[10]
-
Application is performed using a precision bench sprayer to ensure uniform coverage.[9]
-
A susceptible population is included in all experiments as a control.[8]
3. Data Collection and Analysis:
-
Assessments are typically made 3-4 weeks after treatment.[9]
-
Data collected includes plant survival rate, visual estimated biomass (VEB), and fresh or dry weight.[8][9]
-
Efficacy is often expressed as a percentage of inhibition or growth reduction compared to untreated controls.
-
For dose-response studies, the effective dose for 50% inhibition (ED50) or growth reduction for 50% (GR50) is calculated.
Logical Framework for Comparative Herbicide Selection
The selection of an appropriate herbicide depends on a variety of factors beyond simple efficacy. This diagram illustrates the key considerations in a comparative study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PYRAZOLE HERBICIDES – PoisonSense [poisonsense.co.ke]
- 4. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 10. envirolink.govt.nz [envirolink.govt.nz]
- 11. ijrpr.com [ijrpr.com]
Battle of the Scaffolds: Unveiling the Biological Prowess of Pyrazole Derivatives
A Comparative Guide for Researchers and Drug Developers
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its versatility has led to the development of numerous compounds with therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comparative analysis of the biological activity of different pyrazole-based scaffolds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity: A Tale of Potency and Selectivity
Pyrazole derivatives have shown significant promise as anticancer agents, with different substitution patterns on the pyrazole ring leading to varied potencies and mechanisms of action.[5][6] Many derivatives have been found to exhibit cytotoxic effects against a range of human cancer cell lines.[2]
Table 1: Comparative Anticancer Activity of Pyrazole-Based Scaffolds
| Compound ID | Scaffold Type | Target Cell Line | IC50 (µM) | Reference |
| 4j | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | HCT116 (Colon) | 1.1 | [2] |
| Huh7 (Liver) | 1.6 | [2] | ||
| MCF7 (Breast) | 3.3 | [2] | ||
| 157 | Pyrazolo[1,5-a]pyrimidine derivative | HTC-116 (Colon) | 1.51 | [3] |
| 158 | Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 7.68 | [3] |
| 161a | Pyrazole-containing imide derivative | A-549 (Lung) | 4.91 | [3] |
| 161b | Pyrazole-containing imide derivative | A-549 (Lung) | 3.22 | [3] |
| 50 | Fused pyrazole derivative | HepG2 (Liver) | 0.71 | [5] |
| 34d | Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | 10.41 | [7] |
| DU-145 (Prostate) | 10.77 | [7] | ||
| 43m | 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | A549 (Lung) | 14 | [7] |
| MiaPaCa-2 (Pancreatic) | 24 | [7] | ||
| PC-3 (Prostate) | 37 | [7] | ||
| CAKI-I (Kidney) | 17 | [7] | ||
| HeLa (Cervical) | 19 | [7] | ||
| 6b | Diphenyl pyrazole-chalcone derivative | HNO-97 | 10 | [8] |
| 6d | Diphenyl pyrazole-chalcone derivative | HNO-97 | 10.56 | [8] |
Anti-inflammatory Activity: Targeting Key Mediators
The anti-inflammatory properties of pyrazole scaffolds are well-documented, with many derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][10] The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole-Based Scaffolds
| Compound ID | Scaffold Type | Assay | % Inhibition | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | 1,3,4-trisubstituted pyrazole | Carrageenan-induced paw edema | ≥84.2 | - | - | [2] |
| 7c | Indole based scaffold with pyrazole ring | Carrageenan-induced paw edema | - | - | - | [2] |
| 129b | Thiazolidinone with pyrazole core | COX-2 Inhibition | - | 0.88 | 9.26 | [3] |
| 144-146 | Pyrazole derivatives | Edema Inhibition | 78.9–96% | 0.034–0.052 (COX-2) | - | [3] |
| 151a | 1,5-diaryl pyrazole-3-carboxamide | Edema Inhibition | 62% | - | - | [3] |
| 151b | 1,5-diaryl pyrazole-3-carboxamide | Edema Inhibition | 71% | - | - | [3] |
| 151c | 1,5-diaryl pyrazole-3-carboxamide | Edema Inhibition | 65% | - | - | [3] |
| 8d | Pyrazolone derivative with benzimidazole moiety | In-vitro anti-inflammatory | 75% | - | - | [10] |
Experimental Protocols
Anticancer Activity: MTT Assay
The anti-proliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[10]
Methodology:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a standard drug (e.g., diclofenac, celecoxib) are administered orally or intraperitoneally.[2][10]
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce localized edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological activity of pyrazole derivatives, it is crucial to visualize their interaction with cellular signaling pathways and the experimental procedures used to assess their effects.
Caption: Pyrazole derivatives' anticancer mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
in vivo vs in vitro efficacy of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
An objective comparison of the in vivo and in vitro efficacy of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is not feasible due to a lack of publicly available experimental data that directly evaluates this specific molecule in both settings. However, the pyrazole carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
This guide provides a comparative overview of the typical in vivo and in vitro efficacy evaluation for a class of closely related compounds: pyrazole carboxylic acid derivatives investigated for their anti-inflammatory properties. The data and protocols presented are synthesized from multiple studies on various derivatives to provide a representative comparison for researchers in drug discovery.
In Vitro Efficacy: Targeting the Enzymes of Inflammation
The in vitro assessment of anti-inflammatory pyrazole derivatives primarily focuses on their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.
Table 1: Summary of In Vitro COX Inhibition by Representative Pyrazole Derivatives
| Compound Class | Target | Assay Type | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrazole Carboxamides | COX-1 | Enzyme Immunoassay | 45.23 - 204.51 | - | Celecoxib |
| COX-2 | Enzyme Immunoassay | 1.79 - 9.63 | 22.21 - 74.92 | Celecoxib | |
| Pyrazolylthiazole Carboxylic Acids | COX-2 | Colorimetric Assay | 0.09 - 0.21 | High | Celecoxib |
| 1,5-Diarylpyrazoles | COX-1 | Whole Blood Assay | >100 | - | Celecoxib |
| COX-2 | Whole Blood Assay | 0.04 - 0.15 | >667 | Celecoxib |
Note: The data above are representative values compiled from various sources on different pyrazole derivatives and should not be attributed to a single compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer
-
Test compounds and reference drug (e.g., Celecoxib)
Procedure:
-
The assay mixture is prepared in a 96-well plate containing Tris-HCl buffer (100 mM, pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).[1]
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.
-
The plate is pre-incubated at 25°C for 15 minutes.
-
The reaction is initiated by adding arachidonic acid.
-
The peroxidase activity of COX is determined by monitoring the oxidation of TMPD at 590 nm using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition versus the compound concentration.
In Vivo Efficacy: Assessing Anti-inflammatory Effects in a Biological System
In vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced rat paw edema model is a standard acute inflammatory model.
Table 2: Summary of In Vivo Anti-inflammatory Activity of Representative Pyrazole Derivatives
| Compound Class | Animal Model | Assay | Dose (mg/kg) | % Edema Inhibition (at 3h) | Reference Compound |
| Pyrazole Carboxamides | Wistar Rats | Carrageenan-induced paw edema | 20 | 78.09 - 80.63 | Ibuprofen (81.32%) |
| Pyrazolylthiazole Carboxylates | Wistar Rats | Carrageenan-induced paw edema | 10 | 89.59 - 93.06 | Indomethacin (91.32%)[2] |
| 1,3,4-Trisubstituted Pyrazoles | Wistar Rats | Carrageenan-induced paw edema | 10 | ≥84.2 | Diclofenac (86.72%)[3] |
Note: The data above are representative values compiled from various sources on different pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of test compounds in rats.
Materials:
-
Wistar rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Test compounds and reference drug (e.g., Indomethacin)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compound or reference drug is administered orally or intraperitoneally. The control group receives the vehicle only.
-
After a specific period (e.g., 1 hour), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[2]
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Comparative Analysis and Pathway Visualization
The in vitro results provide specific information about the compound's mechanism of action (e.g., COX-2 selectivity), while the in vivo data demonstrate its overall effectiveness in a complex biological system. A compound with high in vitro potency may not always translate to high in vivo efficacy due to poor pharmacokinetic properties.
Below are diagrams illustrating a typical experimental workflow for comparing efficacy and the targeted biological pathway.
Caption: Workflow for In Vitro vs. In Vivo Efficacy Comparison.
Caption: Mechanism of Action: COX-2 Inhibition by Pyrazole Derivatives.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Derivatives as COX-2 Inhibitors: A Guide for Researchers
For researchers and scientists in the field of drug discovery, this guide provides a comparative overview of molecular docking studies on various pyrazole derivatives targeting the cyclooxygenase-2 (COX-2) enzyme. The data presented is compiled from multiple studies to facilitate the understanding of structure-activity relationships and guide the design of novel, selective COX-2 inhibitors.
Performance Comparison of Pyrazole Derivatives
The following table summarizes the in silico and in vitro performance of various pyrazole derivatives from different studies. Docking scores represent the binding affinity of the ligand to the COX-2 active site, with more negative values indicating stronger binding. The IC50 values indicate the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity, with lower values signifying higher potency.
| Study/Compound Series | Representative Compound(s) | Docking Score (kcal/mol) | COX-2 IC50 (µM) | Reference Compound | Reference Docking Score (kcal/mol) | Reference COX-2 IC50 (µM) |
| Hybrid Pyrazole Analogues[1] | 5u | -12.907 | 1.79 | Celecoxib | -9.924 | - |
| Hybrid Pyrazole Analogues[1] | 5s | -12.24 | 2.51 | Celecoxib | -9.924 | - |
| Pyrazole-Pyridazine Hybrids[2][3] | 6f | Not explicitly stated | 1.15 | Celecoxib | Not explicitly stated | 2.16 |
| Pyrazole-Pyridazine Hybrids[2][3] | 5f | Not explicitly stated | 1.50 | Celecoxib | Not explicitly stated | 2.16 |
| Novel Pyrazole Derivatives[4] | 11 | Not explicitly stated | 0.043-0.049 | - | - | - |
| Novel Pyrazole Derivatives[4] | 12 | Not explicitly stated | 0.043-0.049 | - | - | - |
| Novel Pyrazole Derivatives[4] | 15 | Not explicitly stated | 0.043-0.049 | - | - | - |
| Pyrazoline Derivatives[5] | 5k | -10.57 | Not explicitly stated | Celecoxib | -10.19 | Not explicitly stated |
| β-hydroxy-β-arylpropanoic amides with pyrazole[6] | 25 | -9.7 | Not explicitly stated | Celecoxib | -9.7 | Not explicitly stated |
Experimental Protocols: Molecular Docking
The methodologies outlined below are generalized from several cited studies to represent a typical workflow for the molecular docking of pyrazole derivatives against the COX-2 enzyme.
Protein Preparation
-
Source: The three-dimensional crystal structure of the human COX-2 enzyme is typically retrieved from the Protein Data Bank (PDB). A commonly used PDB ID is 3LN1 [7][8].
-
Preparation: The protein structure is prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning partial charges to the atoms.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation
-
Structure Generation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software.
-
Conversion and Optimization: These 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This process involves energy minimization to find the most stable conformation of the ligand.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Docking Simulation
-
Software: A variety of software can be used for molecular docking, with AutoDock Vina [6] and Schrödinger Maestro [7][9] being common choices.
-
Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530[10].
-
Docking Execution: The docking algorithm explores various possible conformations and orientations of the ligand within the enzyme's active site and calculates the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Results
-
Binding Affinity: The docking scores provide a quantitative measure of the binding affinity.
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the pyrazole derivatives and the amino acid residues of the COX-2 active site. This analysis is crucial for understanding the molecular basis of their inhibitory activity and for guiding further structural modifications.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Molecular docking workflow for pyrazole derivatives on COX-2.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. rjptonline.org [rjptonline.org]
- 8. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Safety Profile Evaluation: 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the novel compound 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid against two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. Due to the limited availability of public domain safety data for this compound, this comparison primarily relies on its basic hazard classification alongside a more detailed, data-supported evaluation of the comparator drugs. The information herein is intended to guide further research and preclinical safety assessment.
Executive Summary
The preclinical safety assessment of a new chemical entity is a critical step in the drug development pipeline. This guide focuses on the initial safety evaluation of this compound by comparing its known hazard profile with the well-documented safety data of Celecoxib and Diclofenac. The comparison centers on three key areas of toxicology: cytotoxicity, genotoxicity, and hepatotoxicity. While comprehensive experimental data for the target compound is not yet publicly available, this document serves as a foundational resource for outlining the necessary experimental evaluations and for contextualizing potential safety findings.
Data Presentation
The following tables summarize the available safety data for this compound, Celecoxib, and Diclofenac.
Table 1: Cytotoxicity Data
| Compound | Assay Type | Cell Line(s) | Endpoint (e.g., IC50) | Result | Citation(s) |
| This compound | Not available | Not available | Not available | Data not publicly available | |
| Celecoxib | MTT Assay | KB, Saos-2, 1321N | Viability | Marked cytotoxic effects at concentrations ≥25 µM.[1] | [1] |
| MTT Assay | A2058 (melanoma) | IC50 | 63 ± 4 µM (after 72h) | ||
| MTT Assay | SAN (melanoma) | IC50 | 45 ± 4 µM (after 72h) | [2] | |
| LDH Release | Neonatal rat cardiac myocytes | Toxicity | Toxic in the low micromolar range. | [3] | |
| Diclofenac | MTT Assay | MCF-7 (breast cancer) | IC50 | 46.5 µg/mL (after 48h) | [4] |
| MTT Assay | HT-29 (colorectal cancer) | IC50 | 79.0 µg/mL (after 48h) | [4] | |
| MTT Assay | HeLa (cervical cancer) | IC50 | 174 µg/mL (after 48h) | [4] | |
| MTT Assay | TE11 (esophageal squamous carcinoma) | IC50 | 70.47 µM | ||
| MTT Assay | KYSE150 (esophageal squamous carcinoma) | IC50 | 167.3 µM | [5] | |
| LDH Release | Carp leukocytes | Cytotoxicity | Low cytotoxicity, pronounced at higher temperatures and concentrations. | [6] |
Table 2: Genotoxicity Data
| Compound | Assay Type | Test System | Result | Citation(s) |
| This compound | Not available | Not available | Data not publicly available | |
| Celecoxib | In vitro Micronucleus Assay | Human blood lymphocytes | Did not induce genotoxicity; showed radioprotective effects. | [7][8] |
| Diclofenac | Comprehensive Review | Various in vitro and in vivo assays | Generally considered not genotoxic, though some recent in vitro studies suggest potential.[9][10][11] | [9][10][11] |
| In vivo Micronucleus Assay & Chromosomal Aberration | Mouse bone marrow and germ cells | Genotoxic at high doses with prolonged use. | [12] |
Table 3: Hepatotoxicity Data
| Compound | Type of Study | Key Findings | Citation(s) |
| This compound | Not available | Data not publicly available | |
| Celecoxib | Clinical Trials & Case Reports | Rate of ALT elevations similar to placebo.[13] Rare instances of clinically apparent liver injury, ranging from hepatocellular to cholestatic.[13][14][15] | [13][14][15] |
| Diclofenac | Clinical Trials, Epidemiological Studies & Case Reports | Higher incidence of serum aminotransferase elevations compared to other NSAIDs.[16][17][18] A well-known cause of drug-induced liver injury, with cases ranging from asymptomatic enzyme elevations to severe hepatitis and liver failure.[16][19][20] | [16][17][18][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of safety data. Below are standard protocols for key toxicological assays.
1. Cytotoxicity Assay: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and control substances. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay assesses the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[21][22][23]
-
Methodology:
-
Strain Preparation: Grow the selected S. typhimurium strains overnight.
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[21]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
3. Genotoxicity Assay: In Vitro Micronucleus Assay
-
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[24][25][26][27]
-
Methodology:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human lymphocytes, CHO, or TK6 cells) with the test compound at various concentrations.
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored.[24][27]
-
Cell Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.
-
Mandatory Visualizations
Experimental Workflow for Preclinical Safety Assessment
Caption: A streamlined workflow for the in vitro safety evaluation of a test compound.
General Apoptosis Signaling Pathway
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytotoxicity of celecoxib towards cardiac myocytes is cyclooxygenase-2 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac-Induced Cytotoxicity in Cultured Carp Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib mitigates genotoxicity induced by ionizing radiation in human blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review of genotoxicity data for diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive review of genotoxicity data for diclofenac - OAK Open Access Archive [oak.novartis.com]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Celecoxib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. COX-2 Inhibitors and Hepatotoxicity [medsafe.govt.nz]
- 15. Celecoxib-induced Liver Injury [ouci.dntb.gov.ua]
- 16. Diclofenac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Hepatotoxicity of Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Diclofenac - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Ames test - Wikipedia [en.wikipedia.org]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. criver.com [criver.com]
- 27. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1] All chemical waste must be managed in strict accordance with federal, state, and local regulations.[2][3][4]
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.
Hazard Profile and Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, the hazard profile has been inferred from analogous pyrazole and carboxylic acid compounds.[1][5] This conservative "worst-case" approach ensures a high margin of safety. The compound should be treated as a hazardous substance.[5] Potential hazards include skin irritation, serious eye irritation, respiratory irritation if inhaled, and harm if swallowed.[6][7][8][9][10][11]
Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)
| Potential Hazard | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile rubber), lab coat.[6][7][8][11] |
| Serious Eye Irritation | Category 2/2A | Chemical safety goggles or a face shield as described by OSHA.[6][7][8][11] |
| Respiratory Irritation | STOT SE Category 3 | Use only in a well-ventilated area, preferably a chemical fume hood.[6][7][8][10] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Avoid ingestion; wash hands thoroughly after handling.[6][9] |
| Environmental Hazards | Potentially harmful to aquatic life | Do not release into the environment; prevent from entering drains or soil.[1][4][6][10] |
Standard Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service.[12] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5][12][13]
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[12]
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a dedicated, clearly labeled, sealable, and chemically compatible waste container.[1][12]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]
-
-
Liquid Waste (Solutions):
Step 2: Container Labeling
All waste containers must be properly labeled from the moment waste is first added.
-
The label must include the words "Hazardous Waste," the full chemical name(s) of all components, and the approximate percentages or volumes.[2][15] Do not use chemical formulas or abbreviations.[15]
-
Clearly indicate the associated hazards (e.g., Irritant, Toxic).[15]
-
Include the date when the container was first used for waste accumulation.[13]
Step 3: Waste Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[1][15]
-
Store the sealed waste container in a designated hazardous waste accumulation area, such as a chemical fume hood or a dedicated cabinet.[1][13][15]
-
The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[2][5]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[5] The secondary container must be able to hold the entire volume of the primary container.[5]
Step 4: Arranging for Professional Disposal
The ultimate disposal of this compound must be handled by qualified professionals.[1][12]
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[1]
-
Provide a detailed inventory of the waste, including chemical names and quantities, to the disposal service.[12]
-
The most common and recommended method for final disposal of such compounds is high-temperature incineration by a licensed facility.[1][6]
Experimental Protocols
Currently, specific experimental protocols for the in-laboratory neutralization or treatment of this compound waste are not available in published literature. Therefore, attempting to treat this chemical waste within the lab is not recommended.[2] The safest and most compliant course of action is to dispose of it as hazardous waste through a licensed professional service.[2]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.no [fishersci.no]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. slu.edu [slu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Guide
Effective protection against potential hazards is paramount. The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the type of protection.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. In situations with a significant risk of splashing or dust generation, a face shield worn over safety goggles is strongly recommended.[1] |
| Skin Protection | A chemical-resistant lab coat must be worn and kept fully buttoned.[1] Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2][3] Gloves should be inspected for any defects before use and replaced immediately if contaminated.[1][4] Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[1] |
| Respiratory Protection | All handling of the solid compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[1][4] If engineering controls are insufficient to maintain low dust levels, a NIOSH-approved respirator is required.[1][5] |
Operational Plan: From Preparation to Post-Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]
-
Ventilation Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as designated waste containers, before handling the chemical.[1]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Chemical:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[6][7]
-
Prevent Contact: Avoid direct contact with the skin and eyes.[6]
-
No Ingestion: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical aspect of the chemical lifecycle and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
2. Disposal Method:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not discharge the chemical or its containers into sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Alternatively, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
